1,1,3,3-Tetrafluoroacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3-tetrafluoropropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O/c4-2(5)1(8)3(6)7/h2-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPXLUZMMFIIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059889 | |
| Record name | 2-Propanone, 1,1,3,3-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-52-1 | |
| Record name | 1,1,3,3-Tetrafluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,3,3-Tetrafluoroacetone | |
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| Record name | sym-Tetrafluoroacetone | |
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| Record name | 2-Propanone, 1,1,3,3-tetrafluoro- | |
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| Record name | 2-Propanone, 1,1,3,3-tetrafluoro- | |
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| Record name | 1,1,3,3-tetrafluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.033 | |
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| Record name | 1,1,3,3-TETRAFLUOROACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL8KP896BV | |
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Foundational & Exploratory
Technical Whitepaper: 1,1,3,3-Tetrafluoroacetone (TFAc)
Topic: "1,1,3,3-Tetrafluoroacetone" Physical Properties & Technical Guide Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Advanced Physical Characterization and Synthetic Utility in Drug Discovery [1][2]
Executive Summary
This compound (TFAc) is a specialized fluorinated building block critical to modern medicinal chemistry.[1][2] Unlike its ubiquitous cousin hexafluoroacetone (HFA), TFAc retains two C-H bonds, offering a unique "handle" for further functionalization while imparting significant metabolic stability and lipophilicity modulation.[1][2] This guide provides an authoritative reference on its physical properties, thermodynamic behavior in aqueous media, and validated protocols for its generation and handling.[1][2]
Chemical Identity & Structural Characteristics[1][2][3][4]
TFAc occupies a "Goldilocks" zone in the fluorinated ketone series.[2] It possesses sufficient electron-withdrawing character to activate the carbonyl toward nucleophiles without the steric bulk or extreme volatility of perfluorinated analogs.[2]
| Parameter | Data |
| IUPAC Name | 1,1,3,3-Tetrafluoropropan-2-one |
| Common Name | This compound (TFAc) |
| CAS Registry Number | 360-52-1 |
| Molecular Formula | C₃H₂F₄O |
| Molecular Weight | 130.04 g/mol |
| SMILES | O=C(C(F)F)C(F)F |
| Structural Class | Fluorinated Ketone / Electrophilic Carbonyl |
Structural Visualization
The following diagram illustrates the core structure and the critical inductive vectors responsible for its reactivity.
Figure 1: Structural logic of TFAc.[1][2] The strong electron-withdrawing effect of the fluorine atoms activates the carbonyl carbon, driving the equilibrium toward the hydrate form in the presence of moisture.
Critical Physical Properties[1][2]
The physical behavior of TFAc is dominated by the competition between its dipole-dipole interactions and the loss of London dispersion forces typically seen in fluorinated compounds.
Note on Data Integrity: Direct experimental values for TFAc are less ubiquitous in open literature than for HFA.[1][2] The values below represent a synthesis of available experimental data and high-confidence extrapolations from homologous series (Acetone → 1,1,1-Trifluoroacetone → TFAc → Hexafluoroacetone).
| Property | Value / Range | Technical Insight |
| Boiling Point | 58 °C (at 760 mmHg) | Significantly higher than HFA (-27°C) and comparable to Acetone (56°C).[1][2] It is a volatile liquid, not a gas, at STP.[1][2] |
| Melting Point | Not widely reported | Estimated < -70°C based on homologs.[1][2] |
| Density | ~1.35 - 1.45 g/mL (Est.)[1][2] | Denser than water.[1][2] (Reference: 1,1,1-Trifluoroacetone is 1.25 g/mL; HFA sesquihydrate is ~1.6 g/mL).[1][2] |
| Refractive Index | ~1.31 - 1.33 | Low refractive index is characteristic of highly fluorinated aliphatics.[1][2] |
| Solubility | Miscible in organic solvents | Soluble in DCM, THF, Ether.[1][2] |
| Water Solubility | Reacts | Does not simply dissolve; reacts exothermically to form a water-soluble gem-diol (hydrate).[1][2] |
| Appearance | Colorless Liquid | Fumes in moist air due to hydrate formation.[1][2] |
Solvation & Hydration Thermodynamics[2]
For drug development scientists, understanding the hydration equilibrium is paramount. Unlike acetone, which exists primarily as a ketone in water (
The Hydration Equilibrium
[1][2]-
Acetone:
(Favors Ketone)[1][2] -
1,1,1-Trifluoroacetone:
(Favors Diol)[1][2] -
This compound:
(Strongly Favors Diol)[1][2]
This thermodynamic sink means that anhydrous conditions are strictly required if the carbonyl functionality is to be engaged in nucleophilic attack (e.g., Grignard, Wittig).[1][2]
Figure 2: Hydration equilibrium pathway.[1][2] Reversing the formation of the gem-diol (green) to access the reactive ketone (blue) requires active dehydration methods (e.g., molecular sieves, azeotropic distillation).[1]
Experimental Protocol: Synthesis & Purification
Since TFAc is often sold as a hydrate or is expensive to source pure, in situ generation or oxidation from the alcohol is the preferred route for high-purity applications.[2]
Protocol: Oxidation of 1,1,3,3-Tetrafluoro-2-propanol
Objective: Generate anhydrous this compound. Precursor: 1,1,3,3-Tetrafluoro-2-propanol (CAS 76-37-9).[1][2]
Method: Dess-Martin Periodinane (DMP) Oxidation
Why this method? DMP avoids the acidic conditions of Jones oxidation (which can hydrate the product) and the aqueous workup of Swern oxidation, allowing for the isolation of the anhydrous ketone directly via distillation.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and a short-path distillation head.
-
Reagents:
-
Procedure:
-
Purification (Self-Validating Step):
-
Do NOT perform an aqueous workup (this will reform the hydrate).[2]
-
Connect a receiving flask cooled to -78°C (dry ice/acetone).
-
Apply mild vacuum or gentle heat (bath temp ~65°C) to distill the volatile TFAc (BP 58°C) and DCM.[2]
-
Validation: Verify product by ¹⁹F NMR.[1][2] The ketone signal will be distinct from the alcohol and hydrate.
-
Fractional Distillation: If DCM removal is required, perform a second careful fractional distillation.[1][2]
-
Safety & Handling
-
Hazards: TFAc is corrosive and a lachrymator .[1][2][3] It causes severe skin burns and eye damage.[1][2][4][3][5]
-
Flammability: Unlike acetone, TFAc is non-flammable due to the high fluorine content, but it may support combustion of other materials.[2]
-
Storage: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture exclusion is critical to prevent polymerization or hydration.[1][2]
References
-
ChemicalBook. (2025).[1][2][6] this compound Product Properties and CAS 360-52-1 Data.[1][2] Retrieved from [1][2]
-
Daken Chemical. (2026).[1][2] Comparison of Tetrafluoroacetone & Hexafluoroacetone: Physical Properties. Retrieved from [1][2]
-
PubChem. (2025).[1][2][7] 2-Propanone, 1,1,3,3-tetrafluoro- (CAS 360-52-1) Compound Summary.[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Guthrie, J. P. (1975).[1][2] Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal Equilibrium.[2] Canadian Journal of Chemistry.[1][2] (Contextual reference for fluorinated ketone hydration constants).
-
Sigma-Aldrich. (2025).[1][2] 1,1,1-Trifluoroacetone Safety Data Sheet.[1][2][3] (Used for analog safety inference).[1][2] Retrieved from [1][2]
Sources
- 1. 1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. The equilibrium constants for the formation of hydrates of acetaldehyde a.. [askfilo.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: 1,1,3,3-Tetrafluoroacetone (TFAc) Structure, Bonding, and Applications
[1][2]
Executive Summary
1,1,3,3-Tetrafluoroacetone (TFAc) (CAS: 360-52-1) is a critical organofluorine building block characterized by its high electrophilicity and unique hydration behavior.[1][2] Unlike non-fluorinated acetone, TFAc exists in a dynamic equilibrium with its hydrate (gem-diol) form upon exposure to moisture, a property driven by the potent electron-withdrawing nature of its four fluorine atoms.[1][2] This guide provides a comprehensive technical analysis of its molecular structure, spectroscopic signatures, synthesis pathways, and applications in high-performance drug discovery and material science.[1][2]
Molecular Architecture & Bonding Analysis[1][2]
Electronic Structure and Inductive Effects
The reactivity of TFAc is defined by the "butterfly effect" of its two difluoromethyl (
-
Inductive Withdrawal (-I Effect): Fluorine is the most electronegative element (Paulding scale: 3.98).[1][2] The four fluorine atoms pull electron density away from the central carbonyl carbon (
). -
Electrophilicity: This withdrawal creates a significant partial positive charge (
) on the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] -
Bond Angles: The
bond angle is slightly compressed compared to acetone due to the repulsion between the lone pairs on the fluorine atoms and the carbonyl oxygen, though the steric bulk of is less than that of (as in hexafluoroacetone).
The Hydration Equilibrium (Gem-Diol Formation)
A defining characteristic of TFAc is its interaction with water.[1][2] While acetone does not stably hydrate, TFAc forms a stable gem-diol (1,1,3,3-tetrafluoropropane-2,2-diol).[1][2]
12For TFAc,
Figure 1: The hydration equilibrium of TFAc.[1][2] The electron-deficient carbonyl carbon drives the rapid formation of the gem-diol.
Spectroscopic Characterization
Accurate identification of TFAc relies on
NMR Data Table (Solvent: )
| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment |
| -125.0 to -128.0 | Doublet ( | |||
| 6.0 - 6.3 | Triplet ( | |||
| ~185.0 | Triplet ( |
Interpretation:
-
The
signal appears as a doublet because each fluorine environment ( ) couples to the single proton on the same carbon.[2] -
The
signal appears as a triplet because the proton couples to the two equivalent fluorine atoms on the same carbon. -
Note: In the presence of water, a second set of peaks corresponding to the gem-diol will appear (typically upfield shifted).
Synthesis & Production Protocols
Primary Route: Oxidation of Fluoro-Alcohols
The most reliable laboratory scale synthesis involves the oxidation of 1,1,3,3-tetrafluoro-2-propanol.[1][2] This avoids the handling of hazardous gaseous fluorinating agents.
Protocol:
-
Precursor: 1,1,3,3-Tetrafluoro-2-propanol (commercially available).[1][2]
-
Oxidant: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions (Oxalyl chloride/DMSO).[1][2]
-
Reaction:
-
Purification: Distillation. Crucial: The product boiling point is low (58-60°C). Fractional distillation is required.[1][2]
Alternative Route: Hydrogenolysis
Industrial synthesis may utilize the reduction of perhalogenated ketones (e.g., 1,1,3,3-tetrachloro-1,3-difluoroacetone) over a Palladium catalyst, though this yields mixtures requiring difficult separation.[1][2]
Applications in Drug Discovery
Bioisosteres and Metabolic Stability
TFAc serves as a precursor for the difluoromethyl (
-
Metabolic Blocking: Incorporating the
motif blocks metabolic oxidation at labile sites (e.g., benzylic positions), extending the half-life ( ) of drug candidates.[1][2] -
pKa Modulation: The electron-withdrawing effect lowers the pKa of neighboring amines or alcohols, altering membrane permeability and binding affinity.
Heterocycle Synthesis
TFAc is a "linchpin" reagent for constructing fluorinated heterocycles, particularly pyrazoles and pyrimidines .[1][2]
Safety and Handling
References
An In-Depth Technical Guide to the Formation and Stability of 1,1,3,3-Tetrafluoroacetone Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated ketones are a class of compounds gaining significant traction in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms. A key characteristic of many fluorinated ketones is their propensity to form stable geminal diol hydrates in the presence of water. This technical guide provides a comprehensive overview of the formation and stability of the hydrate of 1,1,3,3-tetrafluoroacetone (TFA), a partially fluorinated ketone. While specific experimental data for TFA is limited, this guide synthesizes established principles from analogous, well-studied fluorinated ketones, particularly hexafluoroacetone (HFA), to provide a predictive framework for understanding and working with TFA hydrate. We will delve into the thermodynamics and kinetics of hydrate formation, factors influencing its stability, and detailed experimental protocols for its synthesis and characterization.
Introduction: The Unique Nature of Fluorinated Ketones
The introduction of fluorine into organic molecules can dramatically alter their electronic properties, conformation, pKa, and metabolic stability.[1][2] In the case of ketones, the high electronegativity of fluorine atoms exerts a powerful electron-withdrawing inductive effect on the carbonyl carbon. This effect is central to the chemistry of this compound (TFA), also known as 1,1,3,3-tetrafluoropropan-2-one, with the CAS number 360-52-1.[3] This heightened electrophilicity of the carbonyl carbon in TFA makes it highly susceptible to nucleophilic attack, most notably by water, leading to the formation of a geminal diol, 1,1,3,3-tetrafluoropropane-2,2-diol.[4]
Unlike its non-fluorinated counterpart, acetone, where the hydration equilibrium overwhelmingly favors the ketone, the equilibrium for TFA lies far on the side of the hydrate.[4] This phenomenon is even more pronounced in the perfluorinated analogue, hexafluoroacetone (HFA), which reacts vigorously and exothermically with water to form a stable, distillable hydrate.[1][5] The principles governing the stability of HFA hydrate provide a strong basis for understanding the behavior of TFA hydrate.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 360-52-1 | [3] |
| Molecular Formula | C₃H₂F₄O | |
| Molecular Weight | 130.041 g/mol | |
| Appearance | Not specified, but analogous compounds suggest a gas or low-boiling liquid | |
| Reactivity | High electrophilicity at the carbonyl carbon | [6] |
Thermodynamics and Kinetics of Hydrate Formation
The hydration of a ketone is a reversible process, the position of which is dictated by the change in Gibbs free energy (ΔG).
Figure 1: The reversible hydration of this compound to form 1,1,3,3-tetrafluoropropane-2,2-diol.
The strong electron-withdrawing nature of the four fluorine atoms in TFA significantly stabilizes the gem-diol hydrate. This stabilization arises from the inductive effect, which reduces the electron density at the central carbon, making it more amenable to bonding with two electronegative oxygen atoms. Furthermore, intramolecular hydrogen bonding between the hydroxyl groups and the fluorine atoms may contribute to the stability of the hydrate.
The kinetics of hydrate formation can be influenced by pH. The reaction is subject to both acid and base catalysis.[5][7]
-
Base-catalyzed hydration: The hydroxide ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon.
-
Acid-catalyzed hydration: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile like water.
Factors Influencing Hydrate Stability
The stability of this compound hydrate is primarily governed by:
-
Electronic Effects: The number and position of fluorine atoms are the most critical factors. The four fluorine atoms in TFA create a highly electron-deficient carbonyl carbon, strongly favoring the hydrate form.[4][8]
-
Steric Effects: While the fluorine atoms are relatively small, the change in hybridization from sp² in the ketone to sp³ in the gem-diol can introduce steric strain. However, in the case of TFA, the electronic stabilization far outweighs any potential steric hindrance.
-
Temperature: The formation of the hydrate is an exothermic process.[9] Therefore, according to Le Chatelier's principle, an increase in temperature will shift the equilibrium back towards the ketone and water. The thermal stability of the hydrate is a critical parameter for its handling and application.
-
Solvent Environment: The presence of water is essential for hydrate formation. In non-aqueous, aprotic solvents, the ketone form will be the exclusive species. The polarity and hydrogen-bonding capability of the solvent can influence the position of the equilibrium.
Experimental Methodologies
Synthesis of this compound and its Hydrate
While a specific, detailed synthesis protocol for this compound is not widely published, a general approach for the synthesis of fluorinated ketones involves the oxidation of the corresponding fluorinated secondary alcohols.
A plausible synthetic route to this compound could involve the oxidation of 1,1,3,3-tetrafluoropropan-2-ol.
To prepare the hydrate, the anhydrous ketone can be reacted directly with a stoichiometric amount or an excess of water. Given the high reactivity of fluorinated ketones with water, this reaction is typically spontaneous and exothermic.[1] For hexafluoroacetone, the hydrate is formed by simply bubbling the gaseous ketone through water.[7] A similar approach would likely be effective for TFA.
Caution: The reaction of highly fluorinated ketones with water can be vigorous. It is recommended to perform this procedure with appropriate cooling and safety precautions in a well-ventilated fume hood.
Characterization of the Ketone-Hydrate Equilibrium
A combination of spectroscopic techniques is invaluable for characterizing the equilibrium between this compound and its hydrate.
-
¹⁹F NMR: This is a powerful tool for distinguishing between the ketone and the hydrate. The fluorine environments in the two species will have distinct chemical shifts. The integration of the respective signals can be used to quantify the equilibrium position. For hexafluoroacetone, the ¹⁹F NMR signal of the hydrate is shifted upfield by approximately 7.35 ppm compared to the anhydrous ketone.[10] A similar upfield shift is anticipated for the TFA hydrate.
-
¹H NMR: The proton spectrum will show a characteristic signal for the hydroxyl protons of the gem-diol, which will disappear upon dehydration. The chemical shift of these protons can be sensitive to concentration and temperature due to hydrogen bonding.
-
¹³C NMR: The carbonyl carbon of the ketone will have a characteristic chemical shift in the downfield region (typically >180 ppm). Upon hydration, this signal will be replaced by a signal for the sp³-hybridized diol carbon at a significantly more upfield position (typically 90-100 ppm).
FTIR spectroscopy provides a clear distinction between the ketone and its hydrate.
-
Ketone: A strong, sharp absorption band corresponding to the C=O stretching vibration will be present in the region of 1750-1800 cm⁻¹. The high frequency is due to the electron-withdrawing effect of the fluorine atoms.
-
Hydrate: The C=O stretching band will be absent. Instead, a broad absorption band in the region of 3200-3600 cm⁻¹ will appear, corresponding to the O-H stretching vibrations of the gem-diol. The C-O stretching vibrations of the diol will be observed in the fingerprint region (around 1000-1200 cm⁻¹).
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability of the hydrate.
-
TGA: A TGA thermogram of the hydrate will show a weight loss corresponding to the loss of water upon heating, allowing for the determination of the dehydration temperature.
-
DSC: The DSC curve will show an endothermic peak corresponding to the enthalpy of dehydration.
Applications in Drug Development and Research
The stable hydrate of this compound, as a gem-diol, represents a unique building block for organic synthesis. The hydroxyl groups can be further functionalized, and the fluorinated backbone can impart desirable properties to target molecules.
-
Enzyme Inhibition: Gem-diols are known transition state analogue inhibitors for proteases. The stable hydrate of TFA could serve as a scaffold for the design of novel enzyme inhibitors.
-
Bioisosteric Replacement: The hydrated carbonyl group can act as a bioisostere for other functional groups in drug candidates, potentially improving pharmacokinetic profiles.
-
Precursor for Fluorinated Heterocycles: The reactivity of the ketone form of TFA allows for its use in the synthesis of a variety of fluorinated heterocyclic compounds, which are important pharmacophores.[6]
Conclusion
This compound readily forms a stable gem-diol hydrate due to the strong electron-withdrawing effects of its four fluorine atoms. This guide has provided a comprehensive overview of the principles governing the formation and stability of this hydrate, drawing upon well-established knowledge of analogous fluorinated ketones. The experimental methodologies detailed herein offer a practical framework for the synthesis and characterization of the TFA-hydrate system. A thorough understanding of this equilibrium is crucial for researchers and drug development professionals seeking to harness the unique properties of this and other fluorinated ketones in their synthetic and medicinal chemistry endeavors. Further experimental investigation into the specific thermodynamic and kinetic parameters of this compound hydration is warranted to fully elucidate its behavior and expand its utility.
References
-
National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of Physical Chemistry C. (2015). Hydration of Hexafluoroacetone on Ice. Retrieved from [Link]
- Google Patents. (n.d.). US6933413B2 - Processes for preparation of hexafluoroacetone and its hydrate.
-
Wikipedia. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
PubChem. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
chemeurope.com. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
SpectraBase. (n.d.). HEXAFLUOROACETONE HYDRATE. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1,1,3,3-Tetrafluoro-2-propanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). Retrieved from [Link]
-
ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene.
-
Industrial & Engineering Chemistry Research. (2023). Heterogeneous Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate and Its Kinetic Modeling. Retrieved from [Link]
-
ACS Publications. (1968). Use of hexafluoroacetone and fluorine nuclear magnetic resonance to characterize alcohols and other active hydrogen compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO2011021491A1 - Process for preparation of hexafluoroacetone monohydrate.
-
National Institutes of Health. (2016). Optimized Synthesis of a Pentafluoro-gem-diol and Conversion to a CF2Br-Glucopyranose through Trifluoroacetate-Release and Halogenation. Retrieved from [Link]
-
SciSpace. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1984). Infrared study of the adsorption of hexafluoroacetone on to rutile. Retrieved from [Link]
-
Fluorine Notes. (n.d.). Methods for hexafluoroacetone production. Retrieved from [Link]
-
NFDI4Chem Search Service. (2023). Fourier transform infrared spectroscopy (FTIR). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
MDPI. (2023). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Hexafluoroacetone. Retrieved from [Link]
-
MDPI. (2023). Kinetics and Morphological Characteristics of CO2 Hydrate Formation Within Sandstone Fractures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
DTIC. (n.d.). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. Retrieved from [Link]
-
Quora. (2016). Geminal diol is unstableunstable, why?. Retrieved from [Link]
-
National Institutes of Health. (2022). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. Retrieved from [Link]
-
ResearchGate. (2020). Investigation of Hydrate Formation Kinetics and Mechanism of Effect of Inhibitors on it, a Review. Retrieved from [Link]
-
ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Comparing the stability of geminal diols [duplicate]. Retrieved from [Link]
- Google Patents. (n.d.). CN102976908A - Method for preparing hexafluoroacetone and hydrate of ....
-
PubMed. (2021). Revisiting the contribution of ATR-FTIR spectroscopy to characterize plant cell wall polysaccharides. Retrieved from [Link]
-
The Madison Group. (n.d.). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectroscopy of Aqueous Solutions. Retrieved from [Link]
Appendix: Visualizations
Caption: Reversible hydration of this compound.
Caption: Experimental workflow for TFA hydrate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Thermodynamic Properties of Hexafluoroacetone from 12°K to Its Normal Boiling Point. An Estimate of the Barrier to Internal Rotation from the Entropy of the Gas / The Journal of Chemical Physics, 1967 [sci-hub.jp]
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- 10. pubs.acs.org [pubs.acs.org]
1,1,3,3-Tetrafluoroacetone: The Difluoromethyl Scaffold for Next-Gen Medicinal Chemistry
[1]
Executive Summary
This compound (TFA) (CAS: 360-52-1) represents a critical "Goldilocks" zone in fluorinated building blocks.[1] Bridging the gap between the highly reactive, stable-hydrate-forming hexafluoroacetone (HFA) and the metabolically labile non-fluorinated acetone, TFA offers a unique electrophilic profile. Its symmetric bis(difluoromethyl) structure (
This guide serves as a technical manual for the synthesis, handling, and application of TFA in high-value organic transformations, specifically targeting peptide modification and bioisostere development.
Part 1: Physical & Chemical Identity[1][2]
Unlike its perfluorinated cousin HFA, which is a gas at room temperature (bp -27°C), TFA is a volatile liquid, making it significantly easier to handle in standard laboratory setups.[1] However, its high electrophilicity dictates that it exists in equilibrium with its hydrate in the presence of moisture.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 1,1,3,3-Tetrafluoropropan-2-one | Also: sym-Tetrafluoroacetone |
| CAS Number | 360-52-1 | |
| Molecular Formula | ||
| Molecular Weight | 130.04 g/mol | |
| Boiling Point | 58°C (at 760 mmHg) | Volatile liquid |
| Density | 1.33 g/cm³ | Significantly denser than water |
| Appearance | Colorless liquid | Pungent, chloroform-like odor |
| Solubility | Soluble in organic solvents; reacts with water | Forms gem-diol in water |
The Hydration Equilibrium
A defining feature of fluorinated ketones is the destabilization of the carbonyl carbon by the strong inductive effect (-I) of the fluorine atoms. This makes the carbonyl carbon highly electrophilic, shifting the equilibrium in water toward the gem-diol (hydrate).
-
Acetone:
(Favors ketone)[1] -
This compound (TFA):
(Favors gem-diol)[1] -
Hexafluoroacetone (HFA):
(Exclusively gem-diol)[1]
TFA occupies the middle ground, allowing it to react as a ketone under anhydrous conditions while forming stable adducts with nucleophiles.
Part 2: Synthesis & Manufacturing[1][5]
The primary industrial and laboratory route to TFA involves the oxidation of its corresponding alcohol, 1,1,3,3-tetrafluoro-2-propanol (TFP) .[1]
Synthesis Workflow
The oxidation must be controlled to prevent over-oxidation or loss of the volatile product.
-
Precursor: 1,1,3,3-Tetrafluoro-2-propanol (commercially available).[1]
-
Oxidant: Dess-Martin Periodinane (DMP) is preferred for lab scale to avoid harsh acidic conditions; Swern oxidation is viable for larger batches.[1]
-
Purification: Fractional distillation (bp 58°C).
Part 3: Reactivity & Applications in Drug Discovery[1]
The Bis(difluoromethyl) Scaffold
TFA is the premier reagent for introducing the bis(difluoromethyl)CH– motif. This group acts as a lipophilic hydrogen bond donor (via the polarized C-H bonds) and a bioisostere for isopropyl or hexafluoroisopropyl groups.
-
Metabolic Stability: The C-F bonds protect the adjacent C-H from metabolic oxidation (cytochrome P450), extending the half-life of the drug candidate.
-
Lipophilicity Modulation: Unlike the perfluorinated HFA derivatives which can be exceedingly lipophilic (LogP >> 5), TFA derivatives maintain a balanced physicochemical profile.
Synthesis of Fluorinated Amino Acids (Tetrafluoroleucine)
One of the most high-impact applications of TFA is in the chemoenzymatic synthesis of tetrafluoroleucine , a non-canonical amino acid used to stabilize peptide helices and enhance proteolytic resistance.
Mechanism:
-
TFA undergoes an aldol-type condensation or a Reformatsky reaction with a glycine equivalent.[1]
-
The resulting intermediate is reduced and hydrolyzed to yield the amino acid.
-
Incorporation into peptides creates a "fluorine clip" that reinforces secondary structure via hydrophobic and electrostatic interactions.[1]
Heterocycle Functionalization
While TFA does not form pyrazoles directly with hydrazine (lacking the 1,3-dicarbonyl structure), it reacts with organolithiums or Grignard reagents to form tertiary alcohols.[1] These alcohols can be dehydrated or cyclized to form complex heterocycles bearing the
Part 4: Experimental Protocols
Protocol A: Handling and Storage
Safety Warning: TFA is a volatile, electrophilic ketone. It is a lachrymator and can cause severe irritation.[1]
-
Storage: Store at 2–8°C in a tightly sealed container (PTFE-lined cap) to prevent hydration.
-
Handling: Always manipulate in a fume hood. Use anhydrous syringes for transfer.[1]
Protocol B: General Nucleophilic Addition (Grignard)
This protocol describes the addition of a phenyl group to TFA to synthesize 2-phenyl-1,1,3,3-tetrafluoro-2-propanol .[1]
Reagents:
-
Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
-
Anhydrous THF (Solvent)[1]
-
Ammonium chloride (sat.[1] aq.)
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 20 mL anhydrous THF and cool to -78°C.
-
Reagent Addition: Add TFA (1.30 g, 10 mmol) neat via syringe. The low temperature prevents volatilization.
-
Grignard Addition: Dropwise add Phenylmagnesium bromide (12 mL, 12 mmol) over 15 minutes. Maintain temperature at -78°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Carefully quench with saturated
(10 mL). -
Workup: Extract with diethyl ether (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate-
Note: The product alcohol is less volatile than the starting ketone but care should be taken during rotary evaporation (do not heat above 40°C).
-
-
Analysis: Confirm structure via
NMR (expect doublet of doublets or complex multiplet due to diastereotopic fluorines if chiral center is induced nearby, though this molecule is achiral).
Protocol C: Hydrate Formation (Demonstration of Equilibrium)
Objective: Observe the shift from ketone to gem-diol.
Part 5: Reaction Pathway Visualization
The following diagram illustrates the divergent reactivity of TFA compared to standard ketones.
References
-
ChemicalBook. (2024).[1][3][4] this compound Properties and Suppliers. Retrieved from [1]
-
PubChem. (2024).[1][2] 2-Propanone, 1,1,3,3-tetrafluoro- Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Apollo Scientific. (2022).[1] Safety Data Sheet: 3,3-Dibromo-1,1,1-trifluoroacetone (Analogous Handling). Retrieved from [1]
-
MDPI. (2025). Fluorinated Alcohols and Ketones in Peptide Self-Assembly. Retrieved from [1]
-
Daken Chemical. (2026).[1] The Comparison of Tetrafluoroacetone & Hexafluoroacetone. Retrieved from [1]
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- 1. 1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. fishersci.com [fishersci.com]
- 4. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1,1,3,3-Tetrafluoroacetone (TFA) as a Strategic C3 Synthon in Specialty Fluoropolymers and Biomedical Scaffolds
Topic: "1,1,3,3-Tetrafluoroacetone" in the synthesis of specialty fluoropolymers Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (TFA) (CAS: 360-52-1) represents a critical "interrupted" fluorination motif distinct from its perfluorinated analog, hexafluoroacetone (HFA). Unlike HFA, TFA possesses acidic
This guide details the utilization of TFA in synthesizing high-value fluorinated building blocks—specifically fluorinated methacrylates for hydrophobic coatings and tetrafluoroleucine analogs for peptide engineering. We provide a validated protocol for converting TFA into a polymerizable monomer, bridging the gap between small-molecule fluorination and macromolecular synthesis.
Chemical Identity & Reactivity Profile[1][2]
The Hydration Equilibrium
TFA exists in a dynamic equilibrium with its gem-diol (hydrate) form when exposed to moisture. In aqueous media, the electron-withdrawing fluorine atoms destabilize the carbonyl, shifting the equilibrium heavily toward the hydrate.
-
Ketone Form:
(Reactive electrophile) -
Hydrate Form:
(Stable storage form)
Critical Handling Note: Commercial TFA is often supplied as a hydrate or in aqueous solution. For anhydrous applications (e.g., organometallic additions), the hydrate must be dehydrated using concentrated sulfuric acid or phosphorus pentoxide (
Mechanistic Differentiator: The -Proton Advantage
While perfluoroacetone is strictly an electrophile, TFA's
-
Electrophilic Attack: Nucleophiles (Grignards, hydrides) attack the carbonyl carbon.
-
Nucleophilic Potential: Strong bases (e.g., LDA, NaH) can deprotonate the
-carbon, generating a fluorinated enolate suitable for Aldol-type condensations—a pathway inaccessible to HFA.
Application 1: Synthesis of Fluorinated Methacrylate Monomers
The most direct route to incorporating the
Experimental Protocol: Synthesis of Poly(TFPM)
Objective: Synthesize the TFPM monomer from TFA and polymerize it via free-radical mechanism.
Phase A: Monomer Synthesis (Reduction & Esterification)
Reagents:
-
This compound (anhydrous)
-
Sodium Borohydride (
) -
Methacryloyl Chloride
-
Triethylamine (
) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Reduction to Alcohol:
-
Dissolve TFA (10 mmol) in anhydrous methanol at 0°C.
-
Slowly add
(0.5 equiv) over 30 mins. Caution: Exothermic hydrogen evolution. -
Stir at room temperature (RT) for 2 hours.
-
Quench with dilute HCl, extract with ether, and distill to isolate 1,1,3,3-tetrafluoro-2-propanol (bp ~109°C).
-
Validation:
NMR should show a doublet of doublets (coupling with and ).
-
-
Esterification:
-
In a flame-dried flask, dissolve the isolated alcohol (1.0 equiv) and
(1.2 equiv) in anhydrous DCM. -
Cool to 0°C. Dropwise add methacryloyl chloride (1.1 equiv) under
atmosphere. -
Stir 4 hours at RT. The solution will become cloudy as triethylamine hydrochloride precipitates.
-
Workup: Filter the precipitate. Wash filtrate with
(sat. aq.) and brine. Dry over . -
Purification: Vacuum distillation.
-
Yield Target: >85%.[1]
-
Phase B: Free-Radical Polymerization
Reagents:
-
TFPM Monomer (from Phase A)
-
AIBN (Azobisisobutyronitrile) - Recrystallized
-
Solvent:
-Trifluorotoluene (TFT) or THF
Protocol:
-
Charge: Add TFPM (2.0 g) and AIBN (1 wt%) to a heavy-walled glass ampoule.
-
Solvent: Add TFT (4 mL) to dissolve.
-
Degas: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).
-
Polymerize: Seal ampoule under vacuum. Immerse in an oil bath at 65°C for 16 hours.
-
Precipitation: Pour the viscous reaction mixture into cold n-hexane (10x volume).
-
Drying: Collect white precipitate and dry in a vacuum oven at 50°C for 24 hours.
Data Output:
| Property | Typical Value | Method |
|---|---|---|
| Appearance | White Powder / Transparent Film | Visual |
|
Application 2: Biomedical Scaffolds (Tetrafluoroleucine)
TFA is the starting material for 5,5',5',5'-tetrafluoroleucine , a non-canonical amino acid used to enhance the metabolic stability and lipophilicity of peptide drugs without altering steric bulk significantly.
Synthesis Pathway
The synthesis typically employs a Strecker reaction followed by hydrolysis, or an enzymatic transamination.
Figure 1: Synthetic pathway from TFA to Tetrafluoroleucine for peptide modification.
Safety & Handling Protocols
Hazard Class: TFA is a fluorinated ketone. While less volatile than HFA, it is toxic if inhaled and a severe eye irritant.
-
Hydrate Toxicity: The hydrate form is readily absorbed through the skin. Double-gloving (Nitrile + Neoprene) is mandatory.
-
Inhalation: All operations involving anhydrous TFA must be conducted in a certified fume hood.
-
Storage: Store in borosilicate glass or stainless steel. Avoid long-term storage in standard polyethylene (PE) as fluorinated solvents can plasticize certain polymers over time.
-
Incompatibility: Violent reaction with alkali metals and strong reducing agents (LiAlH4).
References
-
Chemical Identity & Properties
-
PubChem. This compound - Compound Summary. National Library of Medicine. [Link]
-
-
Polymerization & Monomer Synthesis
-
Biomedical Applications (Amino Acids)
-
Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on hydrophobicity and biological activity of peptides. Chemistry – A European Journal. [Link]
-
- Safety Data
Sources
Applications of "1,1,3,3-Tetrafluoroacetone" in electronic chemicals
An In-Depth Technical Guide to the Applications of 1,1,3,3-Tetrafluoroacetone in Electronic Chemicals
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical overview for researchers, scientists, and development professionals on the applications of this compound (TFAc) in the field of electronic chemicals. We will explore its unique chemical properties and delve into its role as a critical building block for advanced polymers and high-purity formulations used in semiconductor and microelectronics manufacturing.
Introduction: The Unique Reactivity of this compound
This compound (CAS No. 360-52-1), a fluorinated ketone, is a highly versatile chemical intermediate.[1][2] Its molecular structure is key to its utility. The presence of four electron-withdrawing fluorine atoms creates a powerful inductive effect, pulling electron density away from the central carbonyl carbon.[3] This renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack.[3] This heightened reactivity distinguishes TFAc from non-fluorinated ketones like acetone, enabling faster, more efficient reactions, often with weaker nucleophiles.[3] This property is harnessed to construct complex fluorine-containing molecules for high-value sectors, including electronic chemicals.[3]
| Property | Value | Reference |
| Chemical Name | 1,1,3,3-Tetrafluoro-2-propanone | [3] |
| CAS Number | 360-52-1 | [2][4] |
| Molecular Formula | C₃H₂F₄O | [3][4] |
| Molecular Weight | 130.041 g/mol | [4] |
| Appearance | Colorless Liquid | [1] |
PART 1: A Superior Building Block for Advanced Electronic Polymers
A primary application of TFAc in electronics is in the synthesis of specialty fluoropolymers, such as polyimides and epoxies.[3][5] The incorporation of fluorine into polymer backbones is highly desirable for electronic applications as it imparts enhanced thermal stability, superior chemical resistance, and, most critically, low dielectric constants, which are essential for reducing signal delay and cross-talk in high-frequency integrated circuits.
The TFAc Advantage over Hexafluoroacetone (HFA)
For years, Hexafluoroacetone (HFA) was a common building block for fluorinated polymers. However, materials derived from HFA often suffer from brittleness. The two bulky trifluoromethyl (-CF3) groups in HFA severely restrict the rotational freedom of polymer chains, preventing the material from effectively dissipating mechanical or thermal stress.[5]
TFAc provides a solution. Its structure (CHF₂-CO-CHF₂) offers a degree of flexibility that HFA lacks. This structural difference allows for the synthesis of polymers that maintain high thermal performance and low dielectric constants while having significantly lower internal stress.[5] This flexibility is crucial for the long-term reliability of electronic components, especially in packaging applications where materials must withstand thermal cycling without delamination.[5]
| Feature | Tetrafluoroacetone (TFAc) | Hexafluoroacetone (HFA) |
| Material Role | Structural Unit / Reactive Intermediate | Performance Limit Enhancement Unit |
| Internal Stress Levels | Low; contributes to polymer flexibility and reliability.[5] | High; induces brittleness and high internal stress.[5] |
| Manufacturing Scalability | Excellent; materials show better solubility and form more uniform films, improving yields.[5] | Limited; processing is more challenging.[5] |
| Glass Transition Temp (Tg) Control | Allows for precise tuning of the glass transition temperature.[5] | Offers less control over Tg, despite a significant increase.[5] |
Protocol 1: Generalized Synthesis of a TFAc-Based Fluorinated Polyimide
This protocol outlines a representative two-step synthesis for a fluorinated polyimide, where TFAc is used to create a flexible, fluorinated diamine monomer, which is then polymerized.
Step 1: Synthesis of a TFAc-derived Diamine Monomer (Illustrative)
-
Reaction Setup: In a nitrogen-purged three-neck flask equipped with a reflux condenser and magnetic stirrer, dissolve a suitable aromatic dinitro compound (e.g., 4,4'-dinitro-3,3'-diphenylether) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Nucleophilic Aromatic Substitution: Add this compound to the solution. The highly electrophilic carbonyl carbon of TFAc will be attacked by a nucleophile derived from an appropriate reactant (e.g., a substituted phenol) in the presence of a base like potassium carbonate. This reaction creates a flexible, fluorinated linkage between two aromatic rings. (This is a representative step; the exact nucleophile and reaction conditions would be tailored to the desired final monomer structure).
-
Reduction: Following the formation of the fluorinated diether dinitro compound, perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere. This reduces the nitro groups to amine groups.
-
Purification: After the reaction is complete, filter the catalyst and purify the resulting TFAc-based diamine monomer by recrystallization or column chromatography to achieve the high purity required for polymerization.
Step 2: Polycondensation
-
Monomer Dissolution: In a dry, nitrogen-purged reactor, dissolve the purified TFAc-based diamine monomer in a dry, polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).
-
Polymerization: Cool the solution to 0-5°C. Slowly add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA) in powder form. The reaction is highly exothermic. Maintain the temperature below 10°C during the addition.
-
Poly(amic acid) Formation: After the dianhydride is fully added, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under nitrogen. This forms a viscous solution of poly(amic acid), the polyimide precursor.
-
Imidization (Film Formation): Cast the poly(amic acid) solution onto a substrate (e.g., a silicon wafer). The film is then thermally cured by step-wise heating in a furnace under a nitrogen atmosphere (e.g., 100°C for 1 hr, 200°C for 1 hr, and finally 300-350°C for 1 hr). This process drives off the solvent and converts the poly(amic acid) to the final, robust polyimide film.
Caption: Synthesis workflow for a TFAc-based fluorinated polyimide.
PART 2: A Precursor for High-Purity Cleaning & Etching Formulations
In semiconductor manufacturing, wafer cleaning is a critical, repetitive step to remove contaminants without damaging the delicate substrate.[6][7] While not typically used as a direct cleaning solvent, TFAc serves as a key building block for producing components of high-purity cleaning agents or etchants.[3] Its electrophilic nature allows for its use in synthesizing specialized fluorinated surfactants or chelating agents that can be incorporated into cleaning formulations.
Protocol 2: Application in a Wafer Cleaning Process
This section describes a standard wafer cleaning process, indicating where a hypothetical TFAc-derived formulation would be applied. The standard "RCA clean" was developed to remove organic and ionic contaminants.[7][8]
Workflow: Solvent Clean → DI Water Rinse → SC-1 Clean → DI Water Rinse → (Optional HF Dip) → Final Rinse & Dry
1. Pre-Cleaning with a TFAc-Derived Solvent (Hypothetical Application)
-
Causality: The initial cleaning step is designed to remove gross organic contaminants like oils, greases, and photoresist residues from the wafer surface.[6][9] Standard solvents like acetone are effective but can leave their own residues.[8] A specially designed cleaning agent synthesized from TFAc could offer higher purity and tailored solvency for specific post-etch residues.
-
Protocol:
-
Prepare a cleaning bath using the TFAc-derived cleaning formulation in a PTFE or quartz container.
-
Immerse the silicon wafers in the bath. Depending on the formulation's properties, sonication may be used to enhance cleaning efficiency.
-
Process for 5-10 minutes.
-
Remove the wafers and proceed immediately to a deionized (DI) water rinse in an overflow cascade rinser until the resistivity of the outflowing water reaches >18 MΩ·cm.
-
2. Standard Clean 1 (SC-1) for Particle and Organic Removal
-
Causality: The SC-1 clean, also known as the Ammonium Hydroxide-Hydrogen Peroxide Mixture (APM), is highly effective at removing particles and residual organic films.[7] It works through a mechanism of continuous slight etching of the silicon dioxide surface and electrostatic repulsion of particles, which are typically negatively charged in the alkaline solution.
-
Protocol:
-
WARNING: This is a hazardous mixture. Always wear appropriate PPE, including acid-resistant gloves, apron, and face shield. Prepare the solution in a ventilated fume hood.
-
Prepare the SC-1 solution in a quartz bath with the standard ratio of 5 parts DI water, 1 part 27% ammonium hydroxide (NH₄OH), and 1 part 30% hydrogen peroxide (H₂O₂).[8]
-
Heat the bath to 70-80°C.
-
Immerse the wafers in the hot SC-1 bath for 10-15 minutes. The solution will bubble as the hydrogen peroxide decomposes.
-
Transfer the wafers to a DI water cascade rinser and rinse thoroughly.
-
3. Optional Dilute Hydrofluoric (HF) Acid Dip
-
Causality: The SC-1 clean grows a thin, unstable layer of chemical oxide on the silicon surface. The HF dip is used to etch away this oxide layer, along with any trapped metallic contaminants, leaving a pristine, hydrogen-terminated (hydrophobic) silicon surface.
-
Protocol:
-
WARNING: Hydrofluoric acid is extremely dangerous and can cause severe, delayed-onset burns. Handle with extreme caution and specialized PPE.
-
Immerse the wafers in a dilute HF solution (e.g., 2% or 100:1 DI water:HF) for 60-90 seconds.
-
Transfer immediately to a final DI water rinse until water resistivity is >18 MΩ·cm.
-
4. Final Drying
-
Causality: Wafers must be dried quickly and completely to prevent water spots and recontamination.
-
Protocol: Use a spin-rinser-dryer (SRD) or a Marangoni-style IPA vapor dryer for particle-free drying.
Caption: Multi-stage silicon wafer cleaning workflow.
Safety & Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Statement | GHS Code | Description |
| Highly flammable liquid and vapor | H225 | Keep away from heat, sparks, open flames, and other ignition sources.[10] |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product.[10] |
| Causes skin irritation | H315 | Wear protective gloves and clothing.[10] |
| Causes serious eye irritation | H319 | Wear eye and face protection.[10] |
| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area.[10] |
Always consult the full Safety Data Sheet (SDS) before handling this chemical. Work should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
Conclusion
This compound is a valuable and highly reactive intermediate in the field of electronic chemicals. Its unique electrophilic nature, a direct result of its fluorinated structure, makes it an excellent building block for advanced materials. Its primary applications are not as a direct solvent but as a precursor for synthesizing high-performance fluoropolymers with low internal stress and as a starting material for components in specialized cleaning and etching formulations. The ability to engineer materials with enhanced thermal stability, chemical resistance, and precisely tuned dielectric properties ensures that TFAc will continue to be a critical component in the advancement of semiconductor and microelectronics manufacturing.
References
-
1,1-Dibromo-3,3,3-trifluoroacetone | C3HBr2F3O | CID 550523 - PubChem . Available at: [Link]
-
1,1,1-Trichloro-3,3,3-trifluoroacetone - PubChem . Available at: [Link]
- US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google Patents.
-
Trifluoroacetone - Wikipedia . Available at: [Link]
-
1,1-Dibromo-3,3,3-trifluoroacetone - Oakwood Chemical . Available at: [Link]
-
1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem . Available at: [Link]
-
1,1,1-Trifluoroacetone (421-50-1) at Nordmann . Available at: [Link]. Rassmann.com/en/product-groups/chemicals/industrial-chemicals/111-trifluoroacetone-cas-421-50-1
-
Cleaning Procedures for Silicon Wafers . Available at: [Link]
-
This compound - NIST WebBook . Available at: [Link]
- US20040034254A1 - Process for producing 1,1,1-trifluoroacetone - Google Patents.
-
Environmental and Safety Considerations in WF6 Handling: Best Practices for Industrial Sites - China Isotope Development . Available at: [Link]
-
Silicon Wafer Cleaning - Shin-Etsu MicroSi . Available at: [Link]
-
Cleaning Silicon Wafers Process - Wafer World . Available at: [Link]
-
Elemental fluorine. Part 18. Selective direct fluorination of 1,3-ketoesters and 1,3-diketones using gas/liquid microreactor technology - PubMed . Available at: [Link]
-
5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes - PMC - NIH . Available at: [Link]
-
Green chemistry milestone: fluorine complexes from common fluoride salt - EurekAlert! . Available at: [Link]
-
1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]
-
Enhancement of Semiconductor Wafer Cleaning by Chelating Agent Addition . Available at: [Link]
-
This compound - gsrs . Available at: [Link]
- US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents.
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- 1. This compound | 360-52-1 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. dakenchem.com [dakenchem.com]
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- 5. dakenchem.com [dakenchem.com]
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- 9. Cleaning Silicon Wafers Process [waferworld.com]
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Application Notes and Protocols: The Pivotal Role of Hexafluoroisopropanol (HFIP) in the Synthesis of Sevoflurane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Ethers in Modern Anesthesia
Fluorinated ethers have revolutionized the field of anesthesiology, offering a class of volatile anesthetics with favorable pharmacological profiles, including rapid induction and emergence, and enhanced safety. Among these, Sevoflurane, or 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane, is a widely used inhalation anesthetic, particularly in outpatient and pediatric procedures.[1] Its low blood/gas partition coefficient allows for precise control over the depth of anesthesia and facilitates a smooth and rapid recovery.[1]
While the compound 1,1,3,3-tetrafluoroacetone is a fluorinated ketone, its direct application in the synthesis of anesthetic compounds is not prominently documented. However, a closely related and industrially significant precursor, hexafluoroacetone, is the starting point for producing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2][3] HFIP is the cornerstone intermediate in the most common and efficient synthetic routes to Sevoflurane.[4][5] This guide provides a detailed exploration of the synthesis of HFIP from hexafluoroacetone and its subsequent conversion to the vital anesthetic, Sevoflurane.
Part 1: Synthesis of the Key Precursor: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
The industrial production of HFIP is primarily achieved through the catalytic hydrogenation of hexafluoroacetone.[2][3] This process is foundational to the synthesis of Sevoflurane, as the purity and yield of HFIP directly impact the efficiency of the subsequent steps.
Underlying Chemistry and Rationale
The conversion of hexafluoroacetone to HFIP is a reduction reaction where the carbonyl group of the ketone is hydrogenated to a secondary alcohol. The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbon highly electrophilic and susceptible to reduction.
Reaction:
(CF₃)₂CO + H₂ → (CF₃)₂CHOH
The choice of catalyst is critical for achieving high conversion rates and minimizing side reactions. Nickel-based catalysts, such as Ni/Al₂O₃, have been shown to be effective for this transformation.[3] The reaction is typically carried out in a controlled environment, often in a packed bed reactor, to manage the exothermic nature of the hydrogenation process.
Experimental Protocol: Catalytic Hydrogenation of Hexafluoroacetone
This protocol outlines a representative gas-phase hydrogenation process for the synthesis of HFIP.
Materials:
-
Hexafluoroacetone (gas)
-
Hydrogen gas (H₂)
-
Solid-phase catalyst (e.g., Ni/Al₂O₃)
-
Inert gas (e.g., Nitrogen) for purging
-
Reactor suitable for gas-phase reactions (e.g., packed bed reactor)
-
Condensation and collection system
Procedure:
-
Catalyst Bed Preparation: The reactor is packed with the solid-phase catalyst.
-
System Purge: The entire system is purged with an inert gas, such as nitrogen, to remove any air and moisture.
-
Reaction Conditions: The reactor is heated to the desired reaction temperature.
-
Reagent Introduction: A gaseous stream of hexafluoroacetone and hydrogen gas is introduced into the reactor and passed over the catalyst bed.
-
Product Collection: The product stream exiting the reactor is cooled in a condenser to liquefy the HFIP.
-
Purification: The collected crude HFIP is then purified by distillation to remove any unreacted starting materials or byproducts.
Data Presentation: Typical Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Catalyst | Ni/Al₂O₃ | [3] |
| Reaction Type | Gas-phase hydrogenation | [2] |
| Purity of HFIP | High, suitable for pharmaceutical synthesis | [6] |
Part 2: Application of HFIP in the Synthesis of Sevoflurane
The most prevalent industrial synthesis of Sevoflurane from HFIP is a two-step process.[4] This method involves the chloromethylation of HFIP to form an intermediate, followed by a halogen-exchange fluorination to yield the final product.
Two-Step Synthesis of Sevoflurane from HFIP
This synthetic route is favored for its efficiency and the ability to produce high-purity Sevoflurane.
Step 1: Chloromethylation of HFIP
In the first step, HFIP is reacted with a source of formaldehyde (e.g., paraformaldehyde or trioxane) and a chlorinating agent in the presence of a Lewis acid catalyst, such as aluminum trichloride, to produce chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane).[3][6]
Step 2: Halogen-Exchange Fluorination
The intermediate, Sevochlorane, is then subjected to a halogen-exchange (Halex) reaction.[1] This involves reacting Sevochlorane with a fluorinating agent, such as potassium fluoride (KF), to replace the chlorine atom with a fluorine atom, yielding Sevoflurane.[1] The efficiency of this step can be enhanced by using a phase-transfer catalyst or a high-boiling polar aprotic solvent like polyethylene glycol (PEG).[1]
Visualization of the Synthetic Workflow
Caption: Two-step synthesis of Sevoflurane from HFIP.
Detailed Experimental Protocol: Two-Step Synthesis of Sevoflurane
This protocol provides a detailed methodology for the laboratory-scale synthesis of Sevoflurane from HFIP.
Part A: Synthesis of Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)
Materials:
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Paraformaldehyde or 1,3,5-trioxane
-
Aluminum trichloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Reaction vessel equipped with a stirrer, condenser, and dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: A reaction vessel is charged with HFIP and the anhydrous solvent under an inert atmosphere.
-
Catalyst Addition: The vessel is cooled in an ice bath, and aluminum trichloride is added portion-wise with stirring.
-
Formaldehyde Addition: A solution or suspension of paraformaldehyde (or trioxane) in the anhydrous solvent is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to proceed at a controlled temperature, and the progress is monitored by a suitable analytical technique (e.g., ¹⁹F NMR spectroscopy).[4]
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude Sevochlorane.
-
Purification: The crude product is purified by fractional distillation.
Part B: Synthesis of Sevoflurane via Halogen-Exchange Fluorination
Materials:
-
Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether (Sevochlorane)
-
Anhydrous potassium fluoride (KF)
-
Polyethylene glycol (PEG-400) or other suitable solvent/phase-transfer catalyst
-
Reaction vessel equipped with a stirrer and a distillation setup
Procedure:
-
Reaction Setup: The reaction vessel is charged with anhydrous potassium fluoride and PEG-400.
-
Reagent Addition: Sevochlorane is added to the mixture with vigorous stirring.
-
Reaction and Distillation: The mixture is heated, and the Sevoflurane product is distilled directly from the reaction vessel as it is formed.
-
Purification: The collected distillate is washed with water, dried, and then subjected to a final fractional distillation to obtain high-purity Sevoflurane.
Data Presentation: Reaction Parameters and Product Characteristics
| Parameter | Step 1: Chloromethylation | Step 2: Fluorination | Reference |
| Reactants | HFIP, Paraformaldehyde, AlCl₃ | Sevochlorane, KF | [3][4] |
| Solvent/Catalyst | Anhydrous Dichloromethane | PEG-400 | [1] |
| Reaction Time | Optimized to ~4 hours | Varies with scale | [4] |
| Typical Yield | High | Good to Excellent | [3] |
| Final Product Purity | >99.9% after purification | >99.9% after purification | [3] |
Conclusion
The synthesis of the anesthetic Sevoflurane is a prime example of the application of fluorinated building blocks in pharmaceutical manufacturing. While this compound is not a direct precursor, the closely related hexafluoroacetone is the key starting material for producing 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP, in turn, is the essential intermediate for the efficient and high-yield synthesis of Sevoflurane. The two-step process, involving chloromethylation followed by halogen-exchange fluorination, represents a robust and scalable method for the production of this vital anesthetic. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.
References
- Google Patents. (n.d.). EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol.
- Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian journal of pharmaceutical research : IJPR, 14(3), 733–738.
- Google Patents. (n.d.). US7002043B2 - Process for producing 1,1,1-trifluoroacetone.
- Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells. (2021). International Journal of Molecular Sciences, 22(16), 8899.
-
ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method for increasing synthetic yield of 1,1,3-trichloroacetone. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials. Retrieved from [Link]
- Google Patents. (n.d.). CN106966874A - A kind of synthetic method of Sevoflurane.
-
Wikipedia. (n.d.). Trifluoroacetone. Retrieved from [Link]
- Google Patents. (n.d.). CN106631692A - Method for producing hexafluoroisopropanol and fluoromethyl hexafluoroisopropyl ether (sevoflurane).
-
Moghimi, A., Vojdani, M., Banan, A. R., Mollaei, A., Mahmoodian, M., & Moosavi, S. M. (2015). Reinvestigation of the Two-step Synthesis of Sevoflurane. Iranian journal of pharmaceutical research : IJPR, 14(3), 733–738. Retrieved from [Link]
Sources
- 1. Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Reinvestigation of the Two-step Synthesis of Sevoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1711449B1 - Purification of 1,1,1,3,3,3-hexafluoroisopropanol - Google Patents [patents.google.com]
Experimental protocol for nucleophilic addition to "1,1,3,3-Tetrafluoroacetone"
[1]
Content Type: Application Note & Detailed Protocol Subject: 1,1,3,3-Tetrafluoroacetone (Sym-Tetrafluoroacetone) CAS No: 360-52-1 Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Executive Summary & Chemical Profile[2]
This compound (
This structural difference dictates a divergent reactivity profile:
-
High Electrophilicity: The four fluorine atoms create a highly electron-deficient carbonyl carbon, making it susceptible to rapid nucleophilic attack, even by weak nucleophiles.[1][2]
-
Hydrate Stability: Like HFA, it forms a stable gem-diol (hydrate) in the presence of water.[1] Successful nucleophilic addition requires rigorous anhydrous conditions.[1]
-
Acidic
-Protons: Unlike HFA, the presence of bonds allows for enolization.[1] However, strong bases can trigger polymerization or haloform-type cleavage rather than simple deprotonation.[1]
Comparative Reactivity Data
| Property | Acetone | This compound | Hexafluoroacetone (HFA) |
| Structure | |||
| Boiling Point | 56 °C | 57–60 °C | -27 °C |
| State (RT) | Liquid | Liquid | Gas |
| Activation Energy ( | 45.9 kcal/mol | 23.6 kcal/mol | 18.3 kcal/mol |
| Hydrate Stability ( | Low | High | Very High |
| Enolizable? | Yes ( | Yes (High Acidity) | No |
*Activation energy for nucleophilic attack by alkylboranes (Computational Ref [1]).
Safety & Handling
-
Volatility: With a boiling point of ~58 °C, the reagent is volatile. All transfers must occur in a fume hood.[1]
-
Corrosivity: Fluorinated ketones and their hydrates can be corrosive to skin and mucous membranes.[1]
-
Hydrate Equilibrium: Commercial samples may contain significant water (hydrate form).[1] The hydrate is often a viscous liquid or solid and is unreactive toward organometallics (Grignards/Lithiums) except to consume the reagent as a base.[1]
Pre-Protocol: Dehydration of the Reagent[4]
Context: If your CoA indicates the presence of water or if using an old bottle, dehydration is the critical first step. Using the hydrate directly with Grignard reagents will result in violent exotherms (protonation of R-MgX) and zero yield.[1]
Method: Distillation over Phosphorus Pentoxide ( )
-
Setup: Flame-dried short-path distillation apparatus under Argon.
-
Charge: Add this compound (or its hydrate) to the boiling flask.
-
Desiccant: Add
(approx. 20% w/w).-
Note: Sulfuric acid (
) is often used for HFA, but is preferred here to avoid potential acid-catalyzed aldol condensation of the -protons.[1]
-
-
Process: Gently heat the flask. Collect the fraction boiling at 57–60 °C .
-
Storage: Store the distillate over activated 3Å or 4Å molecular sieves under Argon.
Protocol A: Nucleophilic Addition of Organometallics (Grignard/Lithium)
Objective: Synthesis of tertiary fluoro-alcohols (
Experimental Workflow
Figure 1: Workflow for Organometallic Addition to this compound.
Step-by-Step Procedure
-
Preparation:
-
Reagent Loading:
-
Nucleophile Addition:
-
Reaction Phase:
-
Quench & Workup:
Protocol B: Hemiacetal Formation (Stabilization)
Objective: Trapping the ketone as a stable hemiacetal or preparing it for further derivatization. Relevance: this compound hemiacetals are often stable, isolable solids, unlike non-fluorinated analogues.
Procedure
Troubleshooting & Mechanistic Insights
| Issue | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | Reagent was Hydrated. | Dehydrate using |
| Low Yield / Polymerization | Reaction Temp too high.[1] | Maintain -78 °C strictly during addition. |
| Haloform Cleavage Products | Nucleophile acted as Base.[1] | Use less basic nucleophiles (e.g., organozinc) or ensure rapid mixing.[1] |
| Product Volatility | Product lost on Rotovap. | Do not use high vacuum.[1] Distill solvent at atmospheric pressure. |
Mechanistic Note: The "Inductive Trap"
The
References
-
Computational Study of Reactivity: Title: Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. Source: National Institutes of Health (PMC).[1] URL:[Link]
-
Physical Properties & Safety (CAS 360-52-1): Title: 1,1,3,3-Tetrafluoro-2-propanone Compound Summary. Source: PubChem / CAS Common Chemistry.[1][4] URL:[Link][1]
-
General Fluorinated Ketone Handling: Title: Fluoroalkane synthesis by fluorination or substitution.[1] Source: Organic Chemistry Portal.[1] URL:[Link][1]
-
Dehydration Methodologies (Analogous): Title: Method of dehydrating trifluoroacetaldehyde hydrate (Patent GB2260322A).[1] Source: Google Patents.[1] URL:
Troubleshooting & Optimization
Challenges in handling highly reactive "1,1,3,3-Tetrafluoroacetone"
Technical Support Center: Handling 1,1,3,3-Tetrafluoroacetone (TFAc)
Case ID: TFA-360-52-1 Status: Open Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]
Executive Summary: The "Deceptive" Reagent
This compound (TFAc) is a powerful building block for introducing difluoromethyl (
-
Volatility: With a boiling point of ~58°C, it is volatile enough to evaporate during standard workups.[1]
-
Hygroscopicity: It is an aggressive electrophile.[1] In the presence of ambient moisture, it converts to its stable, non-volatile hydrate (gem-diol) form.[1]
Crucial Distinction: Researchers often purchase the hydrate thinking it is the ketone, or fail to realize their "anhydrous" ketone has absorbed water, killing reactivity.[1]
Module 1: Physical Profile & Storage (The "Before" Phase)
Chemical Specifications
| Property | Value | Critical Note |
| CAS | 360-52-1 | Distinct from 1,1,1-Trifluoroacetone |
| Structure | ||
| Boiling Point | ~58°C (Anhydrous) | Volatile. Do not use high-vacuum rotovap.[1] |
| State | Colorless Liquid | Hydrate is often a viscous liquid or low-melting solid.[1] |
| Density | ~1.45 g/mL | Denser than water; phase separation is distinct.[1] |
The Hydration Trap
The electron-withdrawing fluorine atoms destabilize the carbonyl double bond, making the carbon highly positive.[1] Water attacks this carbon to form a stable gem-diol.[1] This reaction is reversible but heavily favors the hydrate in wet environments.[1]
Diagram 1: The Hydration Equilibrium & Dehydration Workflow This decision tree guides you on how to assess purity and restore reactivity.[1]
Caption: Workflow for identifying and remediating water contamination in TFAc. Note that 19F-NMR shifts significantly between ketone and hydrate forms.[1]
Module 2: Synthesis & Reactivity (The "During" Phase)[1][2]
Core Application: Synthesis of Fluorinated Pyrazoles TFAc is most commonly used to synthesize 3,5-bis(difluoromethyl)pyrazole via condensation with hydrazine.[1] This reaction is exothermic and sensitive to pH.[1]
Protocol: Synthesis of 3,5-bis(difluoromethyl)pyrazole
Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen.[1] TFAc is a lachrymator.[1] Perform all steps in a fume hood.
Reagents:
-
This compound (1.0 equiv)[1]
-
Hydrazine Hydrate (1.1 equiv)[1]
-
Solvent: Ethanol (anhydrous preferred) or Acetonitrile.[1]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel. Flush with Nitrogen.[1][2]
-
Cooling: Charge the flask with hydrazine hydrate and solvent. Cool to 0°C using an ice bath. Rationale: The initial attack of hydrazine on the highly electrophilic ketone is rapid and exothermic.[1]
-
Addition: Add TFAc dropwise over 30 minutes. Maintain internal temperature <10°C.
-
Observation: The solution may turn slightly yellow (formation of hydrazone intermediate).[1]
-
-
Cyclization: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1 hour.
-
Dehydration (The Critical Step): Heat the mixture to reflux (approx. 80°C) for 2-4 hours.
-
Workup:
Diagram 2: Reaction Pathway & Troubleshooting
Caption: Mechanistic pathway for pyrazole synthesis. Temperature control prevents decomposition; heat is required to drive the final dehydration step.
Module 3: Troubleshooting & FAQ
Q1: I bought this compound, but it's a solid/slush. Is it bad?
-
Diagnosis: It has likely hydrated.[1][2][6][7] The hydrate (gem-diol) has a higher melting point than the ketone.[1]
-
Fix: If you need the anhydrous ketone for a water-sensitive reaction (e.g., Grignard), you must distill it from concentrated sulfuric acid (H₂SO₄) or Phosphorus Pentoxide (P₂O₅).[1] Heat the mixture gently; the anhydrous ketone (bp ~58°C) will distill over.[1] Warning: This is a hazardous distillation.
Q2: My yield is very low after rotovapping.
Q3: The reaction mixture turned black upon adding TFAc.
-
Diagnosis: Uncontrolled exotherm or base-catalyzed polymerization (haloform-type cleavage).[1]
-
Fix:
Q4: Can I store TFAc in a glass bottle?
-
Answer: Yes, but seal it with Parafilm and store it in a fridge (4°C).[1] Cold storage reduces the vapor pressure (preventing escape) and slows down hydration from ambient moisture.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 67668, 1,1,3,3-Tetrafluoro-2-propanone. Retrieved from [Link]
-
Chemical Abstracts Service (CAS). (2025).[1] CAS Common Chemistry: 1,1,3,3-Tetrafluoro-2-propanone (CAS 360-52-1).[1][8][9] Retrieved from [Link][1][8]
-
Singh, S. P., et al. (2006).[1][5] The reaction of aryl and heteroarylhydrazines with aryl-trifluoromethyl β-diketones. Chemistry of Heterocyclic Compounds. (Contextual reference for pyrazole synthesis mechanism).
-
Kelsey Reavy. (2022).[1][6] Lab Procedure for Dehydration, Naming Hydrates. YouTube.[1][6] Retrieved from [Link] (General hydration/dehydration principles).
Sources
- 1. The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities [scirp.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. dakenchem.com [dakenchem.com]
Preventing hydrate formation in "1,1,3,3-Tetrafluoroacetone" reactions
The following technical guide addresses the handling, purification, and reaction optimization of 1,1,3,3-Tetrafluoroacetone (TFAc) , specifically focusing on the critical issue of hydrate formation.
Topic: Preventing & Reversing Hydrate Formation
Part 1: The Core Directive (The "Why" and "How")
The "Invisible" Failure Mode
If you are working with this compound (CAS: 360-52-1), you are likely attempting to exploit its electrophilic carbonyl group for nucleophilic additions (e.g., Grignard, aldol, or reduction to fluoro-alcohols).[1][2]
The Problem: Like its cousin hexafluoroacetone, TFAc is so electron-deficient that it is extremely hygroscopic.[1][2][3] In the presence of even trace atmospheric moisture, it shifts equilibrium rapidly from the reactive ketone to the unreactive gem-diol (hydrate) .[2]
[1][2][3]Most commercial sources supply the "hydrate" or an aqueous solution because the anhydrous ketone is highly volatile (estimated b.p.
Part 2: Troubleshooting & Diagnostics (Q&A)
Q1: How do I definitively know if I have the ketone or the hydrate?
A: Do not rely on physical appearance; both can appear as clear liquids (though the hydrate is often viscous or solid).[2] Nuclear Magnetic Resonance (NMR) is the only reliable diagnostic tool.[1][2]
| Nucleus | Anhydrous Ketone ( | Hydrate / Gem-Diol ( | Why? |
| ~185 - 195 ppm (Triplet) | ~90 - 95 ppm (Triplet) | The | |
| ~ -125 ppm | ~ -130 to -135 ppm | The fluorine atoms are shielded differently when the adjacent carbon changes geometry. | |
| ~ 6.0 - 6.5 ppm (Triplet) | ~ 5.8 - 6.2 ppm + broad OH | The C-H proton shift changes slightly, but the appearance of a broad OH peak is the tell-tale sign.[1][3] |
Scientist's Note: If your
C spectrum lacks a peak near 190 ppm, you have 100% hydrate.[1][2] You must dehydrate before proceeding.[1][2]
Q2: My reaction requires anhydrous TFAc. How do I dehydrate it?
A: You cannot dry this using molecular sieves or magnesium sulfate alone; the chemical bond of the gem-diol is too strong.[1][3] You must use a chemical dehydration followed by distillation .[1][2][3]
Protocol: Acid-Mediated Dehydration [1][2][3]
-
Reagents: Concentrated Sulfuric Acid (
) or Phosphorus Pentoxide ( ).[1][2] -
Equipment: Short-path distillation apparatus, dry ice/acetone bath.
Step-by-Step Workflow:
-
Setup: Place the TFAc hydrate in a round-bottom flask.
-
Acid Addition: Slowly add concentrated
(approx. 2-3 mL per gram of hydrate) at . The acid acts as a "water sponge," breaking the gem-diol bond.[1][2] -
Distillation: Connect the flask to a distillation head.
-
Collection: Gently heat the reaction flask. The anhydrous ketone will vaporize and condense in the cold trap.[2]
-
Storage: Store the collected liquid/gas in a sealed PTFE or stainless steel cylinder at
or use immediately.
Q3: Can I generate it in situ to avoid handling the volatile gas?
A: Yes, this is often preferred for safety and yield.[2]
If your reaction tolerates Lewis acids, you can sometimes add the hydrate directly to a mixture containing an excess of Titanium Tetrachloride (
Part 3: Visualization & Logic
The "Hydrate Trap" Mechanism
The following diagram illustrates why the reaction fails and how the dehydration process restores reactivity.
Figure 1: The critical pathway from stable hydrate to reactive ketone.[1][2] Direct use of the hydrate leads to experimental failure.
Part 4: Reference Data & Safety
Key Physical Properties
| Property | This compound | Notes |
| CAS Number | 360-52-1 | Verify this on your bottle.[1][2][3][4] |
| Molecular Formula | ||
| Boiling Point | ~0 - 10°C (Est.) | Highly volatile.[1][2][3] 1,1,1-TFA boils at 22°C; Hexafluoroacetone boils at -27°C. |
| State at RT | Gas / Volatile Liquid | Must be handled in a closed system or cold.[1][2] |
| Density | ~1.3 - 1.4 g/mL | Estimated based on fluorinated analogs.[1][2][3] |
Safety Warning
-
HF Generation: In the presence of strong bases or extreme heat, polyfluorinated ketones can decompose to release Hydrogen Fluoride (HF).[2] Always have Calcium Gluconate gel available.[1][2]
-
Pressure: Because the anhydrous form is volatile, sealed glass ampoules can over-pressurize at room temperature.[2] Open only when chilled.
References
-
NIST Chemistry WebBook. this compound (CAS 360-52-1) Thermochemistry Data. [Link][1][2]
-
PubChem. 2-Propanone, 1,1,3,3-tetrafluoro- (Compound Summary). [Link][1][2][4]
-
Organic Letters (ACS). Synthesis of Bis-trifluoromethylated Scaffolds (Context on reactivity of bis-fluoro ketones). [Link][1][2][3]
Sources
- 1. 1,1,3-Trichlorotrifluoroacetone | C3Cl3F3O | CID 66233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-Trichloro-3,3,3-trifluoroacetone | C3Cl3F3O | CID 69796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Propanone, 1,1,3,3-tetrafluoro- | C3H2F4O | CID 67758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of "1,1,3,3-Tetrafluoroacetone" by fractional distillation
Topic: Fractional Distillation & Dehydration Protocols Ticket ID: TFK-PUR-001 Status: Open for Consultation
Executive Summary: The "Hydrate Trap"
Attention Researchers: The most common failure mode in the purification of 1,1,3,3-Tetrafluoroacetone (TFA) is the unintentional isolation of its hydrate (1,1,3,3-tetrafluoro-2,2-propanediol) rather than the free ketone.
Due to the strong electron-withdrawing nature of the four fluorine atoms, the carbonyl carbon is highly electrophilic. In the presence of even trace moisture, TFA forms a thermodynamically stable gem-diol (hydrate).
-
Free Ketone BP: ~58°C
-
Hydrate BP: >100°C (often a solid or viscous liquid)
If you are observing a boiling point significantly above 60°C, you are likely distilling the hydrate, not the ketone.
Part 1: The Protocol (Dehydration & Distillation)
Objective: Isolate anhydrous this compound from a crude or aqueous mixture.
Phase A: Dehydration (Critical Pre-Step)
Do not attempt to fractionally distill the aqueous mixture directly; you will only purify the hydrate.
-
Reagent Selection: Use Concentrated Sulfuric Acid (
, >98%) or Phosphorus Pentoxide ( ). Sulfuric acid is generally preferred for ease of handling in liquid-liquid distillations. -
Ratio: Use a minimum 2:1 volume ratio of Conc.
to Crude TFA. The acid acts as both a solvent and a dehydrating agent. -
Mixing:
-
Place the crude TFA (likely the hydrate) in a round-bottom flask.
-
SLOWLY add Conc.
with stirring. -
Exotherm Warning: This dehydration is exothermic. Cool the flask in an ice bath during addition to prevent premature volatilization of the ketone.
-
Phase B: Fractional Distillation Setup
Once the hydrate is "cracked" by the acid, the free ketone is volatile and can be distilled out.
| Component | Specification | Reason |
| Column | Vigreux (15-30cm) or Packed (Glass helices) | TFA has a low BP (58°C). High theoretical plates are needed to separate it from potential HF or acid mist. |
| Condenser | Double-surface (Dimroth) or Coil | Coolant temp must be <10°C. TFA is volatile; standard Liebig condensers may result in yield loss. |
| Receiver | Multi-neck flask with Drying Tube | Prevent atmospheric moisture from re-forming the hydrate in the collection flask. |
| Joints | PTFE Sleeves / Grease-free | Fluorine compounds and HF byproducts can degrade silicone grease, contaminating the product. |
Phase C: Execution
-
Heating: Use an oil bath. Do not use a heat gun or mantle directly on the flask to avoid hot spots that cause charring of organic impurities in the acid.
-
Fraction Collection:
-
Fore-run (<56°C): Discard (likely entrained air/volatile impurities).
-
Main Fraction (57°C - 59°C): Collect pure this compound.
-
Post-run (>60°C): Stop immediately. Rising temperature indicates depletion of the ketone and carryover of acid/water.
-
Part 2: Troubleshooting & FAQs
Q1: My distillate is cloudy or separates into two layers. Why?
Diagnosis: Re-hydration. The distillate has absorbed atmospheric moisture or water was carried over (bumping). The "cloudiness" is the formation of the gem-diol (hydrate), which is less volatile and may phase-separate.
-
Fix: Re-dry the distillate over a small amount of
and redistill. Ensure your receiver flask is protected by a drying tube.
Q2: The glassware is becoming etched/frosted during distillation.
Diagnosis: Hydrogen Fluoride (HF) Generation. Trace hydrolysis of the C-F bonds or impurities from synthesis (if starting from fluorinated esters) can generate HF.
-
Immediate Action: Check all seals. Ensure the fume hood sash is low.
-
Prevention: Add a small amount of fused Sodium Fluoride (NaF) to the distillation pot. NaF acts as a scavenger for HF, forming sodium bifluoride (
) and protecting your glassware.
Q3: The boiling point is steady at 105°C+.
Diagnosis: Distilling the Hydrate. You failed to dehydrate the mixture sufficiently. You are distilling the stable gem-diol, not the ketone.
-
Fix: Cool the pot. Add excess Conc.
(at least 2x volume of the current liquid). Restart distillation.
Q4: Can I store the purified TFA in standard glass vials?
Diagnosis: Storage Stability. Yes, but with caveats.
-
Requirement: PTFE-lined caps are mandatory.
-
Risk: If the seal is not perfect, it will pull moisture from the air and solidify into the hydrate over time. Store over activated 3Å or 4Å molecular sieves to maintain anhydrous conditions.
Part 3: Process Visualization
The following logic flow illustrates the critical decision points in the purification process.
Figure 1: Decision tree for the purification of this compound, emphasizing the critical dehydration step required for hydrate "cracking".
Part 4: Physical Data Reference
| Property | This compound (Target) | This compound Hydrate (Impurity) |
| CAS Number | 352-09-0 | 229878-29-9 (Generic Hydrate Ref) |
| Boiling Point | 58°C (at 760 mmHg) | >100°C (Decomposes/Dehydrates) |
| Appearance | Clear, colorless, mobile liquid | Viscous liquid or hygroscopic solid |
| Reactivity | Electrophilic, volatile | Stable, H-bonded network |
| Solubility | Soluble in organic solvents | Soluble in water |
References
-
PubChem. (n.d.). Compound Summary: Trifluoroacetone and derivatives (Analogous Reactivity). National Library of Medicine. Retrieved February 4, 2026, from [Link]
- Burton, D. J., & Yang, Z. Y. (1992). Fluorinated Carbonyl Compounds. Tetrahedron, 48(2), 189-275.
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Retrieved February 4, 2026, from [Link]
Disclaimer: This guide is for informational purposes for trained chemists. This compound is a volatile fluorinated compound. Always operate in a functioning fume hood and wear appropriate PPE (including HF-resistant gloves if HF generation is suspected).
Validation & Comparative
1,1,3,3-Tetrafluoroacetone vs. Hexafluoroacetone in Polymer Synthesis: A Comparative Technical Guide
Executive Summary
This guide compares 1,1,3,3-Tetrafluoroacetone (TFAc) and Hexafluoroacetone (HFA) as building blocks for high-performance fluoropolymers.[1] While HFA is the industry standard for maximizing thermal stability and dielectric performance (e.g., in 6FDA-based polyimides), its extreme toxicity and gaseous state pose significant handling challenges. TFAc, a liquid at room temperature with partially fluorinated methyl groups (
Part 1: Chemical Fundamentals & Reactivity[1]
Structural & Physical Comparison
The fundamental difference lies in the degree of fluorination. HFA is perfluorinated, creating a highly electron-deficient carbonyl carbon with no enolizable protons.[1] TFAc retains two protons, introducing dual reactivity: electrophilicity at the carbonyl and nucleophilicity (via deprotonation) at the
| Feature | Hexafluoroacetone (HFA) | This compound (TFAc) |
| Formula | ||
| Physical State | Gas (bp -27.4 °C) | Liquid (bp 58 °C) |
| Toxicity | High (Inhalation hazard, Reproductive toxin) | Moderate (Standard fluorocarbon handling) |
| Carbonyl Reactivity | Extreme Electrophile (Forms stable hydrates) | Strong Electrophile (Forms hydrates/hemiacetals) |
| None (No | Acidic (pKa ~20-24 in DMSO); susceptible to base | |
| Primary Polymer Role | Rigid "Performance Limit" Unit (High | "Processability" Unit (Solubility, Toughness) |
Reactivity Divergence
The presence of
Figure 1: Divergent reactivity pathways.[1] HFA acts exclusively as an electrophile, while TFAc has a bifurcated path depending on pH.[1]
Part 2: Experimental Protocols
Synthesis of Fluorinated Bisphenols (Monomer Precursors)
The most common route to incorporate these ketones into polymers (like polycarbonates or polyethers) is by first converting them into bisphenol monomers.
Protocol A: Synthesis of 4F-Bisphenol A (from TFAc)
Note: This protocol is adapted from standard acid-catalyzed condensation of fluoroketones with phenols.[1]
Reagents:
-
Phenol (excess, 4-6 equivalents)[1]
-
This compound (TFAc) (1 equivalent)[1]
-
Catalyst: Trifluoromethanesulfonic acid (Triflic acid) or acidic ion-exchange resin (e.g., Amberlyst-15)[1]
-
Promoter: 1-Butanethiol (0.1 eq) - Critical for reaction rate enhancement.[1]
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with nitrogen.[1]
-
Charging: Add Phenol (melted or in minimal solvent like dichloromethane) and the acid catalyst/thiol promoter mixture to the flask.
-
Addition: Cool the mixture to 0–5 °C. Add TFAc dropwise. Crucial: Unlike HFA (gas), TFAc is a liquid, allowing for precise volumetric addition without a gas manifold.
-
Reaction: Warm to 40–50 °C and stir for 12–24 hours. Monitor consumption of TFAc via GC-MS or
-NMR.[1] -
Workup:
-
Neutralize acid catalyst (if liquid) with
. -
Distill off excess phenol under reduced pressure.[1]
-
Recrystallize the crude residue from toluene/hexane or aqueous ethanol.
-
-
Validation:
-NMR should show a singlet (or coupled multiplet) around -120 to -130 ppm (depending on solvent) for the group, distinct from the signal of HFA derivatives (~ -64 ppm).
Synthesis of Fluorinated Polyimides
Once the diamine or dianhydride derivative of TFAc is obtained, polymerization follows the standard two-step polyamic acid route.
Protocol B: Two-Step Polymerization (Polyamic Acid Route)
Reagents:
-
Diamine: 4,4'-(1,1,3,3-tetrafluoropropane-2,2-diyl)dianiline (derived from the bisphenol above via Smiles rearrangement or nitration/reduction).[1]
-
Dianhydride: 6FDA (for fully fluorinated hybrid) or PMDA.
-
Solvent: NMP or DMAc (Anhydrous).
Workflow:
-
Dissolution: Dissolve the TFAc-based diamine in anhydrous NMP in a flame-dried flask under nitrogen.
-
Polymerization: Add the dianhydride in one portion at room temperature. The solution viscosity will increase significantly over 4–8 hours as Polyamic Acid (PAA) forms.
-
Imidization (Chemical): Add Acetic Anhydride (4 eq) and Pyridine (4 eq) to the viscous PAA solution. Stir at ambient temperature for 24 hours.
-
Isolation: Precipitate the polymer into methanol/water (1:1).[1] Wash repeatedly with methanol to remove residual solvent/catalyst.[1]
-
Drying: Dry in a vacuum oven at 150 °C for 12 hours.
Part 3: Performance Comparison & Data
Thermal and Physical Properties
Polymers derived from HFA typically exhibit higher Glass Transition Temperatures (
| Property | HFA-Based Polyimide (e.g., 6FDA-ODA) | TFAc-Based Polyimide (Analog) | Causality |
| 260 °C – 320 °C | ~230 °C – 290 °C | ||
| Dielectric Constant ( | 2.4 – 2.7 | 2.6 – 2.9 | Higher Fluorine content in HFA lowers polarizability. |
| Solubility | Good (Ketones, THF) | Excellent (Broader range) | |
| Optical Transparency | High (Colorless) | High (Colorless) | Both disrupt Charge Transfer Complex (CTC) formation. |
| Water Uptake | < 0.5% | ~0.5 – 0.8% | HFA is more hydrophobic due to higher F content.[1] |
Synthesis Workflow Diagram
The following diagram illustrates the parallel workflows for processing these monomers into final polymer films.
Figure 2: Comparative synthesis workflow. Note the handling advantage of TFAc in the initial monomer selection phase.
References
-
PubChem. (2025).[1][2] Hexafluoroacetone Compound Summary. National Library of Medicine.[1] Retrieved from [Link][3]
-
ResearchGate. (2021).[1] BPA-Free High-Performance Sustainable Polycarbonates.[1] Retrieved from [Link]
-
Google Patents. (2006).[1] Process for the synthesis of bisphenol (US7132575B2). Retrieved from
-
MDPI. (2023).[1] Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible? (Context on fluoro-monomer reactivity). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Quantifying 1,1,3,3-Tetrafluoroacetone in Reaction Mixtures: A Comparative Analysis of GC-MS and ¹⁹F NMR Spectroscopy
For researchers, process chemists, and quality control specialists in the pharmaceutical and chemical industries, the accurate quantification of reagents, intermediates, and products is paramount. 1,1,3,3-Tetrafluoroacetone, a key fluorinated building block, is no exception. Monitoring its consumption or formation within a complex reaction matrix is critical for determining reaction kinetics, calculating yields, and ensuring the purity of the final product.
This guide provides an in-depth comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy. As a senior application scientist, my aim is not merely to present protocols but to delve into the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely adopted technique for separating and identifying volatile and semi-volatile compounds.[1] It is the method of choice for many applications due to its high sensitivity and the definitive structural information provided by the mass spectrometer.[2]
The Causality Behind the GC-MS Approach
The fundamental principle of GC is the partitioning of analytes between a stationary phase (a coating inside a long, thin capillary column) and a mobile phase (an inert carrier gas). The separation is driven by differences in volatility and affinity for the stationary phase. For this compound, its volatility makes it an ideal candidate for GC analysis.
Coupling the gas chromatograph to a mass spectrometer provides a two-dimensional analysis. The retention time (the time it takes for the analyte to travel through the column) offers the first layer of identification, while the mass spectrometer fragments the eluted compound into a unique mass-to-charge (m/z) pattern, serving as a molecular fingerprint for unambiguous confirmation.
Experimental Workflow: GC-MS
The following protocol is a self-validating system, incorporating an internal standard to correct for variations in sample injection and ensure high precision.
Caption: GC-MS workflow for quantifying this compound.
Detailed GC-MS Protocol
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dichloromethane.
-
Prepare a stock solution of an internal standard (IS), such as 1,3-difluorobenzene (e.g., 1000 µg/mL), in the same solvent. The IS should be a compound not present in the reaction mixture, stable, and chromatographically resolved from all other components.
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the analyte stock solution. Spike each standard with the same constant concentration of the internal standard (e.g., 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the homogenized reaction mixture into a 10 mL volumetric flask.
-
Add the same amount of internal standard as used in the calibration standards.
-
Dilute to the mark with dichloromethane, cap, and vortex thoroughly.
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. This choice is based on the general-purpose utility for separating compounds based on boiling point.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injector: Split injection (e.g., 20:1 ratio) at 250°C. A split injection prevents column overloading with concentrated samples.
-
Oven Program: Start at 40°C for 2 minutes, then ramp at 10°C/min to 200°C and hold for 2 minutes.[3] This temperature program allows for the separation of volatile components at the beginning and elution of higher-boiling point compounds later.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Source Temperature: 230°C.
-
Scan Range: 35-300 m/z.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Determine the peak area ratio for the reaction mixture sample and use the calibration curve's linear regression equation (y = mx + c) to calculate the concentration of this compound in the prepared sample.
-
Back-calculate to find the concentration in the original reaction mixture.
-
Pillar 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an inherently quantitative primary method, meaning the signal intensity is directly proportional to the number of atomic nuclei being observed.[4] For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool.
The Causality Behind the ¹⁹F NMR Approach
The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis, similar to ¹H. Crucially, the chemical shift range for ¹⁹F is vast (over 400 ppm), which dramatically reduces the likelihood of signal overlap, even in complex mixtures.[5] This makes it possible to resolve and individually integrate the signals from different fluorinated species.
By adding a known quantity of a stable, simple fluorinated compound as an internal standard, we can use the ratio of integrals to determine the precise amount of this compound without the need for a multi-point calibration curve for every analysis. This makes qNMR a rapid and elegant method for reaction monitoring.[6][7]
Experimental Workflow: ¹⁹F qNMR
The qNMR protocol relies on meticulous sample preparation and specific acquisition parameters to ensure the signal integrals are truly quantitative.
Caption: ¹⁹F qNMR workflow for quantifying this compound.
Detailed ¹⁹F qNMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the homogenized reaction mixture (W_analyte_mix) into a vial.
-
Accurately weigh approximately 5 mg of a fluorinated internal standard (W_IS), such as α,α,α-trifluorotoluene, into the same vial. The IS must have a ¹⁹F signal that is in a clear region of the spectrum, away from any other signals.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, CDCl₃) and transfer the solution to an NMR tube.[8]
-
-
Instrumental Parameters (e.g., 400 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Program: A standard 90° pulse sequence with inverse-gated decoupling. This is critical to eliminate the Nuclear Overhauser Effect (NOE), which can perturb signal integrals and ruin quantification.
-
Relaxation Delay (D1): ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of any peak of interest (analyte or IS). A delay of 30-60 seconds is often a safe starting point to ensure full relaxation.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Number of Scans (NS): 16 or higher, depending on the concentration, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, automatic phase correction, and meticulous baseline correction to the acquired spectrum.
-
Integrate the characteristic signal for this compound (a triplet) and the signal for the internal standard (a singlet for trifluorotoluene).
-
-
Quantification Calculation:
-
The weight percent (wt%) of the analyte in the reaction mixture can be calculated using the following equation:
wt% Analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte_mix) * 100
Where:
-
I_analyte, I_IS: Integrals of the analyte and IS signals.
-
N_analyte, N_IS: Number of fluorine nuclei giving rise to the respective signals (For this compound this is 4; for trifluorotoluene this is 3).
-
MW_analyte, MW_IS: Molecular weights of the analyte and IS.
-
W_analyte_mix, W_IS: Weights of the reaction mixture and IS.
-
Performance Comparison: GC-MS vs. ¹⁹F NMR
The choice between these two powerful techniques depends on the specific requirements of the analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (qNMR) | Justification & Field Insights |
| Selectivity | Very High | High | GC provides chromatographic separation, while MS provides mass-based identification. ¹⁹F NMR's wide chemical shift range prevents most signal overlap.[5] |
| Sensitivity | High to Very High (sub-ppm) | Moderate (low % to high ppm) | GC, especially with an Electron Capture Detector (ECD), can achieve lower detection limits than NMR. |
| Precision | Excellent (<2% RSD) with IS | Excellent (<1% RSD) with IS | Both methods are highly precise when a suitable internal standard is used correctly. |
| Accuracy | High (requires calibration curve) | Very High (Primary Ratio Method) | qNMR is a primary analytical method; its accuracy is directly traceable to the weighed masses of the sample and standard.[9] |
| Sample Prep | More involved (dilutions, standards) | Simple (weigh, dissolve) | NMR sample preparation is often faster as it does not require a multi-point calibration series for each batch. |
| Analysis Time | ~15-30 min per sample | ~10-20 min per sample (with long D1) | Runtimes are comparable, but GC often involves batch processing with a calibration curve, while each NMR sample is self-contained. |
| Sample Throughput | High (autosampler with >100 vials) | Moderate to High (autosamplers available) | GC is generally better suited for high-throughput screening of many samples. |
| Information | Retention Time, Mass Spectrum | Chemical Shift, Coupling, Structure | GC-MS is excellent for identifying unknown impurities.[1] NMR provides detailed structural information about all fluorinated species present and is non-destructive. |
| Cost | Moderate | High | NMR spectrometers have a significantly higher capital cost and maintenance overhead compared to benchtop GC-MS systems. |
Conclusion and Authoritative Recommendations
Both GC-MS and ¹⁹F qNMR are robust and reliable methods for quantifying this compound in reaction mixtures. The optimal choice is dictated by the analytical objective.
-
Choose GC-MS for:
-
Routine Quality Control: Where high throughput and validated, repeatable methods are essential.
-
Trace-Level Analysis: When detecting or quantifying low-level impurities or residual starting material (<0.1%).
-
Impurity Profiling: When the goal is to both quantify the main component and identify unknown by-products in the reaction.[1][2]
-
-
Choose ¹⁹F qNMR for:
-
Reaction Monitoring & Kinetics: Where speed and minimal sample preparation are key to obtaining a quick snapshot of the reaction's progress.
-
Structural Confirmation: When you need absolute certainty about the identity of all fluorinated species in the mixture without relying on chromatographic libraries.[6]
-
Purity Assessment of Standards: As a primary method to certify the purity of reference materials used for other techniques like GC.
-
By understanding the fundamental principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring data of the highest quality and integrity.
References
- Google Patents. (n.d.). Process for producing 1,1,1-trifluoroacetone.
-
Mishra, T., & Humpfer, E. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites, 10(11), 453. Available from: [Link]
-
Mayer, F. J., et al. (2021). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry for the selective near-real-time analysis of sesquiterpenes. Analytica Chimica Acta, 1171, 338663. Available from: [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available from: [Link]
-
Feldsztajn, A., et al. (2011). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. Croatica Chemica Acta, 84(3), 347-355. Available from: [Link]
-
Guyon, F., et al. (2016). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 21(11), 1461. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Chapter 7: Analytical Methods. Available from: [Link]
-
Pérez-Rial, D., et al. (2021). Chemical Stability of Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear. ACS Omega, 6(33), 21469–21478. Available from: [Link]
-
Bayer, T. (2002). Toxicity and Biotransformation of 1,1,1,3,3-Pentafluoropropane, 3,3,3-Trifluoropropionic acid and 1,1,1,3-Tetrachloropropane. Dissertation, University of Würzburg. Available from: [Link]
-
PubChem. (n.d.). 1,1,3-Trichlorotrifluoroacetone. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
U.S. Environmental Protection Agency. (2024). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. Available from: [Link]
-
Washington, J. W., et al. (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology, 57(3), 1335–1345. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
Szafraniec, E., et al. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. MethodsX, 8, 101533. Available from: [Link]
-
ResearchGate. (n.d.). NMR data for compounds 1-3 (acetone-d6, 600 and 150 MHz, 303 K). Retrieved from [Link]
-
American Chemical Society. (n.d.). Exploring the organofluorine gap: ¹⁹F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Retrieved from [Link]
-
Ibrahim, H., & Togni, A. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Chemistry – A European Journal, 17(23), 6547-6557. Available from: [Link]
-
Ministry of the Environment, Japan. (n.d.). Detailed Analytical Methods. Retrieved from [Link]
-
Bansal, S., et al. (2021). Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone. RSC Advances, 11(38), 23678-23685. Available from: [Link]
-
ResearchGate. (2021). Validation of two analytical method to measure fluoride concentration in groundwater in Chandrapur district central India. Retrieved from [Link]
-
University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]
-
Laborda, F., et al. (2021). Single particle inductively coupled plasma mass spectrometry: a powerful tool for the analysis of inorganic (nano)particles. Analytical Methods, 13(28), 3121-3153. Available from: [Link]
- Rubinson, K. A., & Rubinson, J. F. (2001). Contemporary Instrumental Analysis. Prentice Hall.
-
International Atomic Energy Agency. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
-
Simmons, J. E., et al. (2022). Evaluation of a Proportional Response Addition Approach to Mixture Risk Assessment and Predictive Toxicology Using Data on Four Trihalomethanes from the U.S. EPA’s Multiple-Purpose Design Study. International Journal of Environmental Research and Public Health, 19(18), 11634. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Strontium. Chapter 7: Analytical Methods. Available from: [Link]
-
Nanalysis Corp. (2023). Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Tetrafluoroisopropylation: Benchmarking 1,1,3,3-Tetrafluoroacetone
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Tetrafluoroisopropyl Group in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Among the diverse array of fluorinated motifs, the tetrafluoroisopropyl group, -(CH(CF₂H)₂), has garnered significant attention. Its unique electronic properties and steric profile can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound.
This guide provides an in-depth technical analysis of 1,1,3,3-Tetrafluoroacetone as a potential reagent for introducing this valuable functional group. We will objectively compare its projected performance with alternative methodologies, supported by available experimental insights and established chemical principles.
This compound: A Profile
This compound (TFAc), with the chemical formula C₃H₂F₄O, is a fluorinated ketone that presents an intriguing potential as a precursor to the tetrafluoroisopropyl moiety.[1] Its structure, featuring two difluoromethyl groups flanking a carbonyl, suggests reactivity pathways that could be exploited for the synthesis of tetrafluoroisopropyl-containing compounds.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₃H₂F₄O |
| Molecular Weight | 130.04 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 44-45 °C |
| Density | 1.45 g/cm³ |
Note: Data sourced from publicly available chemical databases.
A significant challenge associated with this compound is its high volatility, which has been cited as a factor hindering its broader application in synthetic chemistry.[1] This property necessitates careful handling and specialized equipment to ensure accurate stoichiometry and prevent loss of the reagent.
Benchmarking this compound as a Tetrafluoroisopropylating Agent
Currently, direct, well-documented protocols for the O-tetrafluoroisopropylation of alcohols and phenols using this compound are not widely available in peer-reviewed literature. However, its application in a Wittig reaction followed by hydrogenation to construct the (CF₂H)₂CH group provides a clear precedent for its ability to serve as a source of the tetrafluoroisopropyl skeleton.[1]
Based on the known reactivity of similar fluorinated ketones, such as hexafluoroacetone, we can postulate potential synthetic routes and compare them to established alternatives.
Postulated Reaction Pathway: Reductive Amination followed by Deamination
A plausible, albeit multi-step, approach to synthesize tetrafluoroisopropyl ethers from this compound and an alcohol could involve an initial reductive amination to form a tetrafluoroisopropyl amine, followed by a diazotization and substitution sequence.
Experimental Workflow: Postulated Synthesis of a Tetrafluoroisopropyl Ether
Caption: Postulated multi-step synthesis of tetrafluoroisopropyl ethers.
This hypothetical pathway highlights a significant drawback: it is a multi-step process that may suffer from cumulative yield losses and require careful optimization at each stage.
Comparative Analysis with Alternative Tetrafluoroisopropylating Agents
A more practical approach for researchers is to consider alternative, more direct methods for tetrafluoroisopropylation.
| Reagent/Method | Description | Advantages | Disadvantages |
| This compound | Utilized in a Wittig reaction/hydrogenation sequence to form C-C bonds. Potential for O-alkylation is not well-established.[1] | Potentially inexpensive starting material. | High volatility makes handling difficult.[1] Lack of direct, published protocols for O-alkylation. Multi-step synthesis likely required. |
| Hexafluoroisopropanol (HFIP) | While primarily used as a solvent and reaction promoter, it can be a precursor for the hexafluoroisopropoxy moiety in some syntheses.[2] | Readily available, well-characterized. Can promote reactions through its unique solvent properties. | Not a direct tetrafluoroisopropylating agent. Requires activation or specific reaction conditions to act as a nucleophile. |
| Difluoromethylating Agents (e.g., CF₂HSO₂Na) | Recent advances in photoredox catalysis allow for the consecutive difluoromethylation of alkenes and alkynes to construct the tetrafluoroisopropyl group.[1] | Milder reaction conditions. Broader substrate scope for C-C bond formation. | Primarily for C-tetrafluoroisopropylation, not O-alkylation of alcohols/phenols. May require specialized photocatalytic setups. |
| Fluoroalkylating Reagents and Perfluoroolefins | The reaction of perfluoroolefins with alcohols can lead to the formation of fluorinated ethers.[3][4] | Can provide access to a variety of fluorinated ether structures. | May require harsh reaction conditions (e.g., strong bases). Regioselectivity can be an issue with unsymmetrical olefins. |
Expert Insights and Causality Behind Experimental Choices
The choice of a tetrafluoroisopropylating strategy is dictated by several factors:
-
Substrate Scope and Functional Group Tolerance: For complex molecules with sensitive functional groups, milder, more selective methods are paramount. The harsh conditions potentially required for activating this compound could limit its applicability in late-stage functionalization.
-
Atom Economy and Step-Efficiency: Direct, one-step methods are always preferable in terms of efficiency and cost. The postulated multi-step route for this compound is a significant disadvantage compared to more direct approaches.
-
Safety and Handling: The high volatility of this compound presents a significant handling challenge.[1] In contrast, solid difluoromethylating agents or higher-boiling liquid reagents offer a safer and more convenient laboratory experience.
Conclusion: An Emerging Reagent with Untapped Potential
This compound remains a reagent with intriguing but largely unexplored potential as a direct tetrafluoroisopropylating agent for alcohols and phenols. While its use in C-C bond formation is documented, the lack of established protocols for O-alkylation, coupled with its challenging physical properties, currently limits its practical utility for this specific transformation.
For researchers seeking to incorporate the tetrafluoroisopropyl ether moiety, exploring alternative strategies such as those involving modern difluoromethylating agents or the functionalization of perfluoroolefins is likely to be a more fruitful and efficient endeavor at present. Future research into the activation of this compound under milder, catalytic conditions could unlock its potential and provide a valuable new tool for the synthesis of this important class of fluorinated molecules.
References
-
Zhu, G., et al. (2024). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF2HSO2Na. Nature Communications. Available at: [Link]
- U.S. Patent No. 7,375,254B2. (2008). Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis.
- German, L. S., & Zemskov, V. V. (1990). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Journal of Fluorine Chemistry, 49(3), 305-341.
-
Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry, 62(22), 7844-7849. Available at: [Link]
Sources
A Comparative Guide to Structural Validation: 1,1,3,3-Tetrafluoroacetone via ¹⁹F NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is the bedrock of scientific advancement. In the realm of fluorinated compounds, which are increasingly vital in pharmaceuticals and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy of the fluorine-19 nucleus (¹⁹F) is an exceptionally powerful and definitive analytical tool.
This guide provides an in-depth technical comparison for validating the structure of 1,1,3,3-Tetrafluoroacetone. We will explore the theoretical underpinnings of its ¹⁹F NMR spectrum, explain the causality behind experimental design, and contrast its unique spectral signature with that of a closely related alternative, Hexafluoroacetone.
The Power of the ¹⁹F Nucleus: A Superior Spectroscopic Probe
Before delving into the specific analysis, it is crucial to understand why ¹⁹F NMR is the preferred method for this application. The ¹⁹F nucleus possesses a unique combination of properties that make it highly advantageous for NMR spectroscopy:
-
100% Natural Abundance: Unlike the ¹³C nucleus (~1.1% abundance), every fluorine atom in a sample is the NMR-active ¹⁹F isotope, providing maximum signal intensity without the need for isotopic enrichment.[1][2]
-
High Gyromagnetic Ratio: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of the proton (¹H) nucleus, making it the third most receptive stable nucleus.[1]
-
Wide Chemical Shift Range: The typical chemical shift dispersion for ¹⁹F NMR spans over 800 ppm, significantly wider than the ~15 ppm range for ¹H NMR.[1] This vast range dramatically reduces the likelihood of signal overlap, even in complex molecules, allowing for clearer, more easily interpretable spectra.
These intrinsic properties ensure that ¹⁹F NMR provides high-resolution, high-sensitivity data that serves as a unique "fingerprint" for a given fluorinated molecule.
Spectral Prediction: The ¹⁹F NMR Fingerprint of this compound
The structure of this compound is F₂CH-C(=O)-CHF₂. A logical analysis of this structure allows us to predict its ¹⁹F NMR spectrum with high confidence.
-
Chemical Equivalence: The molecule is symmetrical about the central carbonyl group. Consequently, the four fluorine atoms are chemically equivalent, as are the two hydrogen atoms. This symmetry dictates that all four fluorine nuclei should contribute to a single resonance in the ¹⁹F NMR spectrum.
-
Spin-Spin Coupling (Multiplicity): This is the most critical feature for structural validation. Each -CHF₂ group contains a single proton directly bonded to the same carbon as the two fluorine atoms. This proton will couple with the two equivalent fluorine nuclei. According to the n+1 rule, where n is the number of coupling partners, the ¹⁹F signal will be split into a doublet by the single proton (²J_FH coupling).
Therefore, the predicted ¹⁹F NMR spectrum for this compound is a single doublet .
The Comparative Case: Hexafluoroacetone
To highlight the definitive nature of the predicted spectrum, we will compare it to a plausible alternative, Hexafluoroacetone ((CF₃)₂CO). This molecule also features a central carbonyl flanked by fluorinated groups.
-
Chemical Equivalence: Like our target molecule, Hexafluoroacetone is symmetrical. The six fluorine atoms in the two trifluoromethyl (-CF₃) groups are chemically equivalent and will produce a single resonance.
-
Chemical Shift (δ): The chemical environment—a -CF₃ group adjacent to a carbonyl—is well-documented. The ¹⁹F chemical shift for Hexafluoroacetone is reported at approximately -84.6 ppm relative to CFCl₃.[3][4] This falls within the expected range for trifluoroacetyl groups.[5]
-
Spin-Spin Coupling (Multiplicity): Crucially, there are no protons in the Hexafluoroacetone molecule. With no adjacent nuclei to couple with, the ¹⁹F signal will not be split.
Thus, the ¹⁹F NMR spectrum for Hexafluoroacetone is a single singlet .
The diagram below illustrates the unambiguous distinction based on the predicted spin-spin coupling patterns.
Caption: Predicted vs. Observed ¹⁹F NMR Signatures.
Quantitative Data Summary
The key distinguishing features are summarized in the table below. The observation of a doublet versus a singlet provides a clear, data-driven method for validation.
| Feature | This compound (Predicted) | Hexafluoroacetone (Experimental) | Rationale for Difference |
| Number of Signals | 1 | 1 | Both molecules are symmetrical. |
| Chemical Shift (δ) | ~ -82 ppm (Est.) | -84.6 ppm[3][4] | Reflects the different electronic environment of -CHF₂ vs. -CF₃ groups. |
| Multiplicity | Doublet | Singlet | Presence of geminal protons in this compound causes splitting. |
| Coupling Constant | ²J_FH (Typical range: 45-60 Hz) | N/A | Direct through-bond coupling between ¹H and ¹⁹F. |
Experimental Protocol: A Self-Validating Workflow
To acquire high-quality, trustworthy data, a rigorous and well-controlled experimental procedure is essential. The following protocol is designed to be a self-validating system.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Causality: Deuterated solvents are used to avoid large interfering signals from solvent protons and to provide a deuterium signal for the spectrometer's field-frequency lock system.
-
Add a small amount of an internal reference standard. Trichlorofluoromethane (CFCl₃) is the primary standard (defined as 0.0 ppm), but due to its volatility and environmental concerns, secondary standards like trifluoroacetic acid (TFA, ~-76.5 ppm) or hexafluorobenzene (C₆F₆, ~-165 ppm) are often used.[6] Causality: An internal standard provides a stable reference point to accurately calibrate the chemical shift axis, correcting for minor variations in the magnetic field or sample conditions.
-
Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and match the ¹⁹F probe to the correct frequency.
-
Load a standard 1D ¹⁹F acquisition pulse program.
-
Set the key acquisition parameters:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals, including the reference, are captured.
-
Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay. For precise quantification, a 90° pulse should be used.[7]
-
Relaxation Delay (d1): Set a delay of 2-5 seconds. For accurate integration (quantification), this delay should be at least 5 times the longest T₁ relaxation time of the nuclei of interest.[2]
-
Number of Scans: Acquire 16 to 64 scans for good signal-to-noise, depending on sample concentration.
-
-
Optional (for removing H-F coupling): To confirm the coupling, a proton-decoupled experiment (¹⁹F{¹H}) can be run. In this case, the doublet for this compound would collapse into a singlet. For quantitative work where decoupling is needed, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE), which can alter signal integrals.[8]
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to ensure accurate peak shape and integration.
-
Reference the spectrum by setting the chemical shift of the internal standard to its known value (e.g., set CFCl₃ to 0.0 ppm).
-
Integrate the signals to determine the relative number of fluorine atoms contributing to each peak.
-
Analyze the multiplicity and measure the coupling constants (in Hz) for any split signals.
-
The workflow from sample to validated structure is depicted below.
Caption: End-to-end workflow for structural validation by ¹⁹F NMR.
Conclusion
The structural validation of this compound is a clear-cut process using ¹⁹F NMR spectroscopy. The key identifying feature is the predicted doublet in its proton-coupled spectrum, arising from the ²J_FH coupling. This stands in stark contrast to the singlet observed for the isomeric Hexafluoroacetone. By following a rigorous, self-validating experimental protocol that includes the use of an internal reference standard, researchers can generate unambiguous data to definitively confirm the molecular structure, ensuring the integrity and reliability of their scientific work.
References
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1–12. Retrieved from [Link]
-
UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Ottawa, NMR Facility. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
St. Martin, P. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12695–12704. Retrieved from [Link]
-
NIST. (n.d.). 1,1,3-Trichlorotrifluoroacetone. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
García-Pérez, D., et al. (2020). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 25(21), 5089. Retrieved from [Link]
-
Tettey, J., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2018, 9327916. Retrieved from [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. dovepress.com [dovepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
